Apratastat was designed as a reversible, non-selective inhibitor targeting key enzymes involved in inflammation and joint destruction [1].
The following diagram illustrates the core signaling pathway that this compound was designed to inhibit and its intended therapeutic effects in Rheumatoid Arthritis.
The proposed mechanism of action of this compound, showing its dual inhibition of TACE/ADAM17 and MMP-13 to reduce inflammation and cartilage damage.
The tables below consolidate key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Pharmacodynamic Profile (TNF-α Inhibition)
| Model System | IC₅₀ (Concentration for 50% Inhibition) | Citation |
|---|---|---|
| In vitro | 144 ng/mL | [6] [7] |
| Ex vivo | 81.7 ng/mL | [6] [7] |
| In vivo (Endotoxin-challenged) | 126 ng/mL | [6] |
Table 2: Experimental Dosing in Preclinical Models
| Application/Model | Dose & Route | Regimen | Key Outcome | Citation |
|---|---|---|---|---|
| Lung Inflammation (Mouse) | 10 mg/kg (i.p.) | Twice at 4 & 16 hrs post-induction | Reduced neutrophil/macrophage count; improved lung morphology | [1] |
| MC38 Cancer Xenograft (Mouse) | 10 mg/kg (p.o.) | Once daily for 14 days | Inhibited tumor growth and angiogenesis | [1] |
| In vitro (HUVEC cells) | 10 µM | 24-hour incubation | Reduced ADAM17 activity and protein level | [1] |
| In vitro (Lung tissue) | 10 µM | 24-hour incubation | Reduced mRNA levels of TNF-α and IL-6 | [1] |
For researchers, the methodologies from pivotal studies provide a template for investigating similar compounds.
This protocol is based on a population-based approach that characterized the relationship between this compound plasma concentration and TNF-α inhibition in healthy human subjects [6].
This protocol outlines the approach used to test this compound's efficacy in a mouse model of inflammatory lung injury [1].
This compound advanced to a Phase II clinical trial for Rheumatoid Arthritis (NCT00095342) [4] [8]. However, in 2006, Wyeth Research (the developer) reported the termination of the drug's development. The primary reason was a lack of efficacy in the Phase II trial, despite the drug achieving adequate plasma exposure and successfully inhibiting TNF-α release [9] [6]. This inconsistency between the observed biochemical activity (TNF-α inhibition) and the absence of a clinical response in RA patients highlighted the complexity of the disease and the challenges of targeting TACE/MMPs, and the compound was subsequently discontinued [6].
Although no longer in clinical development, this compound remains a useful tool compound in biomedical research. It is commercially available from chemical suppliers for in vitro and in vivo studies [1] [7]. Recent research has explored its potential in other areas, such as overcoming radiotherapy resistance in non-small cell lung cancer (NSCLC) and its anti-angiogenic effects in cancer models [1].
Apratastat functions as an orally active, potent, and reversible inhibitor targeting key zinc-dependent metalloproteinases [1] [2] [3]. The table below summarizes its primary targets and actions.
| Target | Action | Primary Biological Consequence |
|---|---|---|
| ADAM17 (TACE) [4] [2] | Modulator/Inhibitor | Inhibits the shedding of membrane-bound pro-TNF-α, preventing the release of its active, soluble form [5] [6]. |
| MMPs (e.g., MMP-1, MMP-13) [4] [2] | Inhibitor/Modulator | Inhibits various matrix metalloproteinases, enzymes involved in tissue remodeling and degradation [4]. |
This dual mechanism was designed to simultaneously tackle both the inflammatory (via TACE inhibition) and joint-destructive (via MMP inhibition) pathways in conditions like rheumatoid arthritis [1].
The potency of this compound in inhibiting TNF-α release has been characterized across different experimental settings, as shown in the table below.
| Experimental Setting | Reported IC₅₀ | Description |
|---|---|---|
| In Vitro [1] [3] | 144 ng/mL (~347 nM) | Concentration that produced 50% inhibition of TNF-α release in a controlled in vitro system. |
| Ex Vivo [1] [3] | 81.7 ng/mL (~197 nM) | Concentration that produced 50% inhibition of TNF-α release in an ex vivo model. |
| In Vivo (Human) [1] | 126 ng/mL (~304 nM) | Plasma concentration required for 50% inhibition of TNF-α release in a human endotoxin-challenge study. |
The following methodologies are representative of the experiments used to characterize this compound's activity.
In Vitro TNF-α Inhibition Assay [1]: The inhibitory effect of this compound on TNF-α release was typically evaluated in cell-based systems (e.g., stimulated monocytes or macrophages). Cells were pre-incubated with a range of this compound concentrations before stimulation with an inducer like lipopolysaccharide (LPS). The concentration of TNF-α in the culture supernatant was quantified using ELISA, and data were fitted to an inhibitory Emax model to determine the IC50.
Ex Vivo Whole-Blood Assay [1]: Fresh human whole blood samples were collected from subjects after this compound administration. The blood was stimulated with LPS ex vivo, and the subsequent release of TNF-α was measured. This assay assesses the drug's ability to suppress cytokine production in a more physiologically relevant environment.
In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling [1]: A population-based approach was used in a human clinical study. Healthy subjects received this compound orally, and plasma concentrations were measured. The pharmacodynamic effect was assessed using an in vivo endotoxin-challenge model, where subjects were administered LPS, and the resulting TNF-α response was measured. A mechanism-based PD model was developed to link the plasma concentration of this compound to the inhibition of TNF-α release, estimating the in vivo IC50.
Cell-Based Western Blot Analysis [2]: To confirm target engagement, studies in Human Umbilical Vein Endothelial Cells (HUVECs) were conducted. Cells were treated with this compound (e.g., 10 μM for 24 hours), and protein lysates were analyzed by Western blotting to demonstrate reduced levels of ADAM17 protein.
This compound was investigated in clinical trials for active rheumatoid arthritis [4] [7]. Despite achieving adequate plasma exposure to potently inhibit TNF-α release in humans, the drug did not demonstrate clinical efficacy in Phase 2 trials and its development was discontinued [1] [7]. This disconnect between biomarker suppression (TNF-α inhibition) and clinical response highlights the complexity of therapeutic targeting in rheumatoid arthritis.
The development of this compound and other early ADAM17 inhibitors faced significant challenges. Many early small-molecule inhibitors contained hydroxamate-based zinc-binding groups [8]. While potent, these groups could lead to a lack of specificity, off-target effects, and poor pharmacokinetic properties, contributing to clinical failures and side effects [8] [5]. Current research focuses on developing more specific inhibitors, including non-zinc-binding molecules and monoclonal antibodies [8] [5]. The following diagram illustrates the activation process of ADAM17 and the therapeutic strategy of inhibition.
ADAM17 activation pathway and inhibition by this compound. ADAM17 is synthesized as an inactive precursor (Pro-ADAM17) that binds to iRhoms in the Endoplasmic Reticulum (ER). The complex is transported to the Golgi, where the Furin protease cleaves the pro-domain, releasing the mature, active enzyme. Mature ADAM17 then cleaves membrane-bound substrates, releasing soluble signaling molecules like TNF-α. This compound acts by directly inhibiting the active site of mature ADAM17.
To understand Apratastat's profile, it helps to know the target and the challenges faced by TACE inhibitors.
The Target: TNF-α Converting Enzyme (TACE/ADAM17): TACE is a membrane-bound enzyme that cleaves the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the active, soluble form (sTNF-α) that drives inflammation [1] [2]. This made it an attractive therapeutic target for autoimmune diseases like RA [1].
The Central Challenge: Mechanism-Based Toxicity Concerns: A major theoretical concern with TACE inhibition is "mechanism-based toxicity." TACE processes numerous cell surface proteins beyond TNF-α, including the TNF receptors themselves [3]. Inhibition was hypothesized to cause a buildup of these membrane-bound proteins, potentially making cells supersensitive to TNF and leading to toxicity, particularly in the liver. While this compound did not show this specific hepatotoxicity, its failure was attributed to other factors [3].
The diagram below illustrates the complex role of TACE and the theoretical risk of its inhibition.
The search for effective TACE inhibitors relied on a hierarchy of preclinical experiments, as evidenced in studies of other TACE inhibitors like BMS-561392 and TMI-2 [3].
| Experiment Type | Methodology Description | Purpose & Measured Outcome |
|---|---|---|
| In Vitro Enzyme Assay | Use of purified porcine or human TACE enzyme with a synthetic fluorescent substrate [4] [5]. | Determine the compound's direct half-maximal inhibitory concentration (IC₅₀) and selectivity over other MMPs [4] [5]. |
| Cellular Assay | Treatment of immune cells (e.g., monocytes, RAW 264.7 cells) with a TACE inducer like bacterial Lipopolysaccharide (LPS) [6] [7] [3]. | Measure the inhibitor's ability to reduce the release of soluble TNF-α into the culture medium, confirming cellular activity [3]. |
| In Vivo Disease Models | Use of the Collagen-Induced Arthritis (CIA) mouse model. Paw swelling and clinical scores are measured [3]. | Evaluate the inhibitor's efficacy in a whole organism and its ability to ameliorate disease symptoms compared to controls or existing biologics like etanercept [3]. |
| Safety & Mechanism | In vivo studies also monitored for mechanism-based toxicities, such as liver enzyme changes or histological examination [3]. | Assess compound safety and investigate the real-world impact of the theoretical mechanism-based toxicity. |
The clinical failure of this compound and other early TACE inhibitors provided critical lessons and spurred new research directions.
This compound was an early-generation MMP inhibitor investigated in the early 2000s. Its development, along with many other early MMP inhibitors, was likely discontinued. The lack of specific data in current literature and databases is consistent with the broader historical challenges faced by this drug class [1] [2].
Early MMP inhibitors like Marimastat, Ilomastat, and Batimastat were broad-spectrum, designed to inhibit multiple MMP enzymes simultaneously. However, clinical trials revealed significant obstacles [1] [3]:
Past failures prompted a reevaluation of MMPs as drug targets. Current research focuses on developing highly selective inhibitors that avoid the pitfalls of early broad-spectrum drugs [1].
The diagram below illustrates the shift in development strategy for MMP inhibitors.
The table below summarizes the key challenges of early inhibitors and how modern strategies aim to address them.
| Aspect | Early Broad-Spectrum Inhibitors (e.g., Marimastat) | Modern & Emerging Strategies |
|---|---|---|
| Selectivity | Non-selective; inhibited many MMPs & other metalloenzymes [1]. | Highly selective for specific MMPs (e.g., MMP-13, MT1-MMP) to avoid side effects [1]. |
| Major Toxicity | Musculoskeletal Syndrome (MSS), linked to inhibition of MMP-1, ADAMs [1]. | New compounds (e.g., Pyrimidine-2,4,6-triones) avoid MSS by sparing MMP-1 [1]. |
| Zinc-Binding Group | Primarily hydroxamates (e.g., in Ilomastat), prone to poor metabolic stability and toxicity [1]. | New chemotypes: thiols, carboxylates, pyrimidinetriones (e.g., Ro 28-2653) with better stability and selectivity [1] [3]. |
| Therapeutic Application | Focused on late-stage cancer, with poor efficacy [2]. | Explored in immunotherapy, fibrosis (e.g., CTD-ILD), and diabetic wounds; using biomarkers for patient selection [4] [1]. |
| Inhibitor Formats | Small molecule, chelating agents [3]. | Antibody-based inhibitors (e.g., DX-2400), engineered TIMP variants, and exosite-targeting molecules [2]. |
Apratastat is a synthetic organic compound with specific structural features that define its activity and drug-like properties.
Table 1: Physicochemical Properties of this compound [1] [2] [3]
| Property | Value |
|---|---|
| Systematic Name | (3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide [2] |
| Synonyms | TMI-005 [1] [2] [4] |
| CAS Registry Number | 287405-51-0 [1] [2] [3] |
| Molecular Formula | C17H22N2O6S2 [1] [2] |
| Molecular Weight | 414.49 g/mol [2] |
| Chemical Structure | The structure consists of a thiomorpholine core, substituted with a hydroxamic acid group, a benzenesulfonyl group, and a propargyl ether side chain containing a terminal alcohol [1] [2]. |
| XLogP | 0.93 [3] |
| Hydrogen Bond Donors | 3 [3] |
| Hydrogen Bond Acceptors | 5 [3] |
| Rotatable Bonds | 6 [3] |
| Topological Polar Surface Area (TPSA) | 149.85 Ų [3] |
| Lipinski's Rule Compliance | Yes (0 violations) [3] |
The structure includes an alkyne group, making it a useful click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a valuable tool for chemical biology and proteomics studies [1].
This compound functions as a reversible, non-selective inhibitor of several zinc-dependent metalloproteinases [1] [3]. The diagram below illustrates its primary mechanism and downstream effects.
Primary Molecular Targets:
Key Experimental Findings:
For researchers aiming to study this compound, here are methodologies cited in the literature.
Table 2: Summary of Key Experimental Conditions [1]
| Application | Cell Line / Animal Model | Concentration / Dosage | Incubation Time / Administration | Key Outcomes |
|---|---|---|---|---|
| Cytokine Inhibition | Lung tissue samples | 10 μM | 24 hours | ↓ mRNA levels of TNF-α and IL-6 |
| ADAM17 Inhibition | HUVEC (human umbilical vein endothelial cells) | 10 μM | 24 hours | ↓ ADAM17 protein, ↓ MCAM release |
| Anti-tumor Activity | MC38 xenograft in C57BL/6 mice | 10 mg/kg | Oral gavage, once daily for 14 days | Inhibited tumor growth, reduced angiogenesis |
| Anti-inflammatory Activity | Poly(I:C) & SARS-CoV-2 RBD-S induced lung inflammation in C57BL/6 mice | 10 mg/kg | Intraperitoneal injection, twice post-induction | Reduced neutrophil/macrophage numbers, improved lung morphology |
Stock Solution Preparation:
This compound was initially developed by Wyeth Research for the potential treatment of rheumatoid arthritis [4] [3].
Despite clinical termination, this compound remains a valuable research tool.
This compound represents an informative case in drug development, highlighting the challenges of targeting metalloproteinases. Its well-characterized profile makes it a useful compound for ongoing mechanistic research.
The table below summarizes the key quantitative data available for Apratastat from published clinical studies. Please note that many standard pharmacokinetic parameters are not reported in the accessible literature.
| Parameter | Value / Description | Context / Notes |
|---|---|---|
| Mechanism of Action | Dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. | Orally active, potent, and reversible inhibitor [1]. |
| Molecular Weight | 414.49 g/mol (Average) [2]. | Chemical Formula: C17H22N2O6S2 [2]. |
| IC₅₀ (In Vitro) | 144 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α release in laboratory studies [1]. |
| IC₅₀ (Ex Vivo) | 81.7 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α release in samples from treated subjects [1]. |
| IC₅₀ (In Vivo) | 126 ng/mL [1]. | Population mean concentration for 50% inhibition of TNF-α in an endotoxin-challenge study in healthy subjects [1]. |
| Key Targets | ADAM17, Collagenase 3 (MMP13), Interstitial Collagenase (MMP1) [2]. | Classified as a modulator or inhibitor of these enzymes [2]. |
| Clinical Trial Status | Investigational; studied for Rheumatoid Arthritis [2]. | Status as of the latest available data; not an approved drug [2]. |
The core understanding of this compound comes from clinical trials that employed pharmacodynamic modeling. Here are the methodologies used in the key studies cited.
This study pooled data from three clinical trials in healthy subjects who received this compound orally as either single or multiple twice-daily doses [1].
While not specific to this compound, recent research highlights critical factors for optimizing studies designed to quantify drug-induced inhibition of TNF-α response, which is directly applicable to this compound's known mechanism [3].
The following diagram illustrates the role of ADAM17 (TACE), this compound's primary target, in cellular signaling and the drug's inhibitory action.
Diagram of ADAM17 activation, substrate shedding, and this compound inhibition.
It is crucial for your research to note the following limitations in the available data:
The table below summarizes the core biochemical and biological characteristics of this compound as identified in the literature.
| Attribute | Description |
|---|---|
| Chemical Nature | Orally active, non-selective, reversible inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1]. |
| Primary Biochemical Action | Inhibits the release of TNF-α by targeting TACE/MMPs [1]. |
| IC₅₀ / Potency | Information not specified in the available search results. |
| Key Experimental Models | • In vitro: Human Umbilical Vein Endothelial Cells (HUVEC), Lung tissue samples [1]. • In vivo: Mouse models of lung inflammation and MC38 colorectal cancer [1]. |
The following table consolidates the quantitative and observational data from specific in vitro and ex vivo studies on this compound.
| Assay Type | Experimental Details | Results & Observations |
|---|
| Western Blot Analysis [1] | Cell Line: HUVEC Concentration: 10 µM Incubation Time: 24 hours | "Significantly inhibited ADAM17 at the protein level." | | Real-Time qPCR [1] | Sample: Lung tissue samples Concentration: 10 µM Incubation Time: 24 hours | "Significantly reduced mRNA levels of TNF-α and IL-6." | | Protein Cleavage Assay (Inferred from mechanism) | Target Process: Ectodomain shedding Example Substrate: CD122 on CD8+ T cells [2] | Inhibition of ADAM17 leads to elevated surface CD122, enhancing IL-2/IL-15 signaling [2]. |
Based on the cited studies, here are detailed methodologies for key experiments involving this compound.
The diagram below illustrates the role of ADAM17 in cellular signaling and the potential inhibitory mechanism of this compound, based on the broader context from the search results[c:1][c:3][c:5][c:6].
ADAM17 activation, substrate shedding, and this compound inhibition[c:1][c:3][c:5][c:6].
The following table summarizes key experimental findings from pre-clinical studies, which form the basis for the proposed mechanisms and potential applications of Apratastat.
| Study Type | Model/System | Dosage & Administration | Key Findings & Outcomes | Cited Source / Assay |
|---|---|---|---|---|
| In Vitro | General Inhibition | N/A | Potently inhibits TNF-α release (IC₅₀: 144 ng/mL in vitro; 81.7 ng/mL ex vivo) [1]. | TNF-α release assay [1]. |
| In Vitro | Lung Tissue Samples | 10 μM for 24 hours | Inhibited mRNA expression of pro-inflammatory cytokines TNF-α and IL-6 [2]. | Real Time qPCR [2]. |
| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM for 24 hours | Reduced ADAM17 activity and protein level; inhibited release of MCAM (a cell adhesion molecule) [2]. | Western Blot Analysis [2]. |
| In Vivo | Mouse Model of Lung Inflammation | 10 mg/kg, intraperitoneal injection (twice) | Reduced neutrophil and macrophage numbers in lung tissue; improved lung tissue morphology [2]. | Cell count and histology [2]. |
| In Vivo | MC38 Colorectal Cancer Xenograft Model (Mice) | 10 mg/kg, oral gavage, once daily for 14 days | Inhibited tumor growth; exhibited anti-tumor and anti-angiogenic activity [2]. | Tumor volume measurement [2]. |
This compound is characterized as a dual inhibitor, primarily targeting ADAM17 (also known as TACE) and other Matrix Metalloproteinases (MMPs) [3] [1] [2].
ADAM17 is a key sheddase responsible for releasing active forms of numerous cell-surface proteins, including TNF-α and the IL-6 Receptor (IL-6R) [4] [5] [6]. By inhibiting ADAM17, this compound can reduce the levels of soluble TNF-α and sIL-6R, thereby modulating inflammatory and oncogenic signaling pathways. The diagram below illustrates the key signaling pathways regulated by ADAM17, which are inhibited by this compound.
Inhibition of ADAM17 by this compound modulates key inflammatory and growth signals. [4] [5] [6]
Although Apratastat did not succeed in the clinic, it remains a characterized tool compound for research. The following table summarizes key experimental findings from preclinical studies.
| Study Type | Model System | Dosage / Concentration | Key Findings | Citation |
|---|---|---|---|---|
| In Vitro | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM for 24 hours | Reduced ADAM17 protein level and inhibited release of MCAM [1]. | |
| In Vitro | Lung tissue samples | 10 μM for 24 hours | Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 [1]. | |
| In Vivo | MC38 colorectal cancer mouse model | 10 mg/kg, oral gavage, daily for 14 days | Inhibited tumor growth and reduced tumor angiogenesis & lymphangiogenesis [1]. | |
| In Vivo | Mouse model of lung inflammation | 10 mg/kg, intraperitoneal injection | Reduced neutrophil and macrophage numbers in lung tissue and improved tissue morphology [1]. |
This compound's mechanism revolves around inhibiting ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE (TNF-α Converting Enzyme) [2] [3]. This enzyme is a "sheddase" responsible for cleaving and releasing the active, soluble form of over 80 membrane-bound proteins [2] [4].
Its key substrates include:
By inhibiting ADAM17, this compound was designed to block the release of these potent mediators, thereby reducing inflammation and related disease processes [2].
The following diagram illustrates the activation process of ADAM17 and how an inhibitor like this compound would interfere with its function.
The failure of this compound highlights a significant challenge in drug development: achieving selectivity. As a dual TACE/MMP inhibitor, its lack of specificity likely led to off-target effects and insufficient efficacy, a common issue with early-generation metalloproteinase inhibitors [5].
Current research is focusing on more sophisticated strategies to target ADAM17, such as:
Apratastat is a non-selective, reversible inhibitor that targets the zinc-dependent metalloprotease ADAM17 (also known as TACE) and several MMPs [1]. By inhibiting ADAM17, it blocks the release of soluble Tumor Necrosis Factor-alpha (TNF-α) [1]. It has also been shown to inhibit the expression of other pro-inflammatory cytokines like IL-6 and reduce ADAM17 activity at the protein level [1].
The following diagram illustrates the core signaling pathway and mechanism of action of ADAM17, the primary target of this compound.
ADAM17 cleaves membrane proteins to release soluble mediators that drive inflammation and cancer. This compound inhibits this process.
Key quantitative and in vivo data from preclinical studies are summarized in the table below.
| Study Type | Model/System | Dosage & Administration | Key Findings/Results |
|---|---|---|---|
| In Vitro [1] | HUVEC (Human Umbilical Vein Endothelial Cells) | 10 μM, 24 hours | Inhibited ADAM17 at protein level; reduced MCAM release. |
| In Vitro [1] | Lung tissue samples | 10 μM, 24 hours | Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6. |
| In Vivo [1] | MC38 colorectal cancer cell xenograft in C57BL/6 mice | 10 mg/kg, Oral gavage, once daily for 14 days | Inhibited tumor growth; showed anti-tumor and anti-angiogenic activity. |
| In Vivo [1] | Poly(I:C) & SARS-CoV-2 RBD-S protein-induced lung inflammation in C57BL/6 mice | 10 mg/kg, Intraperitoneal, twice post-induction | Alleviated lung inflammation; reduced neutrophil/macrophage numbers; improved lung morphology. |
For researchers working with this compound in a laboratory setting, the following details on handling and standard protocols are available.
In Vitro Cell Culture Protocol (Example) [1]
In Vivo Dosing Protocol (Example) [1]
The development of this compound reflects the historical challenges of targeting ADAM17. Many early inhibitors contained hydroxamate-based zinc-binding groups, which led to a lack of specificity and severe side effects by also inhibiting other vital metalloproteases [3]. While the exact reason for this compound's clinical failure was cited as lack of efficacy [4], this lack of specificity was likely a contributing factor.
Current research has shifted towards more innovative strategies, including:
The table below summarizes the core technical information available for Apratastat.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [1] |
| Primary Indication (Historical) | Rheumatoid Arthritis (RA) [2] [1] |
| Development Status | Discontinued after Phase II trials due to lack of efficacy [2] [1] |
| Key PK/PD Finding | Potently inhibited TNF-α release in vitro, ex vivo, and in vivo. Population mean IC50 values: 144 ng/mL (in vitro), 81.7 ng/mL (ex vivo), and 126 ng/mL in a human endotoxin-challenge model [3] |
This compound was designed as an oral, potent, and reversible dual inhibitor targeting ADAM17 and MMPs [3] [4].
The following diagram illustrates the signaling pathway that this compound was designed to inhibit.
Despite a sound mechanistic rationale, this compound failed in clinical development.
The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a fundamental signal transduction system that communicates signals from cell surface receptors to the DNA in the nucleus [1]. This chain of proteins regulates critical cellular processes, including proliferation, differentiation, and survival [2]. Dysregulation of this pathway is a common feature in many cancers, making it a major target for therapeutic intervention [1].
The core of the pathway is a sequential kinase cascade, where one kinase activates the next. The key components and signal flow are illustrated in the diagram below.
Diagram of the core MAPK/ERK signaling cascade, from membrane to nucleus.
The following table details the core proteins involved in the MAPK/ERK signaling cascade.
| Component | Type | Key Function | Activation Mechanism |
|---|---|---|---|
| Receptor Tyrosine Kinase (RTK) | Transmembrane Receptor | Binds extracellular growth factors (e.g., EGF) [1]. | Ligand-induced dimerization and autophosphorylation [1]. |
| Ras | Small GTPase | Molecular switch; initiates the kinase cascade [1]. | GDP/GTP exchange catalyzed by SOS/GEFs [1]. |
| Raf | MAPK Kinase Kinase (MAP3K) | First kinase in the cytoplasmic cascade [1]. | Activated by binding to GTP-bound Ras [1]. |
| MEK | MAPK Kinase (MAP2K) | Dual-specificity kinase; activates ERK [1]. | Phosphorylated by Raf [1]. |
| ERK | MAP Kinase (MAPK) | Key effector kinase; phosphorylates cytosolic/nuclear targets [1]. | Dual phosphorylation by MEK on Thr and Tyr (TEY motif) [2]. |
For researchers investigating this pathway, here are standard methodologies for analyzing its activity and components.
This is the most common method for assessing pathway activity.
This protocol visualizes the translocation of ERK from the cytoplasm to the nucleus upon activation.
The MAPK/ERK pathway exhibits complex dynamic behaviors that are critical for its function. Single-cell imaging has revealed that ERK activation occurs in stochastic bursts or pulses in response to growth factors like EGF [1]. The frequency of these pulses is modulated by the strength of the input signal (e.g., EGF concentration), while their amplitude is influenced by MEK activity [1].
This dynamic signaling is integrated to drive cell fate decisions, such as the commitment to cell division. The pathway interacts with the Rb-E2F network to form a bistable switch at the G1/S phase transition of the cell cycle [1]. This switch-like behavior ensures a decisive, all-or-nothing entry into the cell division cycle [1].
Given its role in cancer, the MAPK/ERK pathway is a major drug target. The following diagram and table summarize key therapeutic strategies.
Diagram showing the MAPK/ERK pathway and key points of therapeutic inhibition.
| Therapeutic Target | Drug Class Examples | Mechanism of Action |
|---|---|---|
| Receptor (EGFR) | Monoclonal Antibodies (e.g., Cetuximab) | Block ligand binding and receptor activation [1]. |
| Raf Kinase | Small Molecule Inhibitors (e.g., Vemurafenib) | Inhibit kinase activity of mutant or wild-type Raf [1]. |
| MEK Kinase | Small Molecule Inhibitors (e.g., Trametinib, PD0325901) | Inhibit MEK's ability to phosphorylate and activate ERK [1]. |
When targeting this pathway for drug development, several factors are crucial:
Chemical Profile: Apratastat (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary documented mechanism is the inhibition of the release of TNF-α [1]. It has been investigated in preclinical models for its potential to overcome radiotherapy resistance and for its anti-tumor and anti-angiogenic activity [1].
Key Quantitative Data
The table below summarizes key quantitative data from available literature to assist in experimental planning.
| Parameter | Value / Range | Experimental Context | Source |
|---|---|---|---|
| In Vitro IC₅₀ (TNF-α release) | 144 ng/mL (approx. 0.35 µM) | Cell-based assays | [2] |
| Ex Vivo IC₅₀ (TNF-α release) | 81.7 ng/mL (approx. 0.20 µM) | Ex vivo systems | [2] |
| Common In Vitro Concentration | 10 µM | Incubation for 24 hours in HUVECs and lung tissue samples | [1] |
| In Vivo Dose (Mouse, IP) | 10 mg/kg | Administered twice at 4 and 16 hours post-induction in a lung inflammation model | [1] |
| In Vivo Dose (Mouse, PO) | 10 mg/kg | Once daily for 14 days in an MC38 xenograft model | [1] |
Recommended Administration Routes & Formulations
Based on published research, this compound can be administered via oral and intraperitoneal routes in animal models. The following table outlines standard preparation and dosing protocols.
| Route | Recommended Formulation | Dosing Protocol (Preclinical) |
|---|
| Oral (PO) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 10% DMSO + 90% Corn Oil (for longer regimens > half month, use carefully) | • Dose: 10 mg/kg • Frequency: Once daily • Confirmed efficacy in MC38 colorectal cancer mouse model over 14 days [1]. | | Intraperitoneal (IP) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | • Dose: 10 mg/kg • Frequency: Administered twice (e.g., at 4 and 16 hours post-induction) • Confirmed efficacy in mouse model of lung inflammation [1]. |
Detailed Experimental Protocols
1. Protocol for In Vitro Analysis in HUVECs This protocol details the method for assessing the effect of this compound on ADAM17 at the protein level in human umbilical vein endothelial cells (HUVECs) [1].
2. Protocol for In Vivo Anti-tumor Efficacy Study This protocol describes the method for evaluating the anti-tumor activity of this compound in a mouse model [1].
Background & Mechanism of Action
Therapeutic Target: ADAM17 ADAM17 (A Disintegrin And Metalloproteinase 17) is a transmembrane protease that sheds over 80 membrane-bound substrates, including TNF-α, IL-6R, and ligands of the Epidermal Growth Factor Receptor (EGFR) [3] [4]. By cleaving these substrates, it plays a critical pleiotropic role in regulating immunity, inflammation, and tumorigenesis. Dysregulation of its activity is implicated in inflammatory disorders, cancer, and cardiovascular diseases, making it a promising therapeutic target [3] [4].
Drug Repurposing & Specificity Considerations Research efforts are ongoing to find specific ADAM17 inhibitors. A 2024 bioinformatics study suggested that the FDA-approved antiviral drug Raltegravir could be repurposed to inhibit ADAM17 [5]. A key finding was that Raltegravir lacks strong zinc-binding functional groups, which are common in broad-spectrum inhibitors and often lead to off-target effects and clinical side effects [5]. This highlights a potential strategy for developing more specific ADAM17-targeting therapies.
Status of this compound It is important to note that this compound is an investigational compound that has been discontinued from clinical development [6] [7]. It reached Phase 2 trials for Rheumatoid Arthritis, but its development was halted [7]. Therefore, it is now primarily a tool for research.
The diagram below illustrates the logical workflow for planning and conducting experiments with this compound.
This compound (development codes TMI-005, XMT-1191) represents a first-generation dual inhibitor targeting both tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), making it a valuable investigational agent for researching inflammatory and autoimmune conditions. This small molecule sulfonamide compound exhibits oral bioavailability and reversible enzyme inhibition, providing researchers with a tool to probe TACE/ADAM17-mediated pathways in disease models [1]. The primary mechanism involves potent inhibition of TNF-α release, a master inflammatory cytokine driving pathology in numerous conditions, while simultaneous MMP inhibition potentially addresses tissue remodeling components of chronic inflammatory diseases [2] [3]. Despite demonstrating adequate target exposure in clinical trials, this compound showed limited clinical efficacy in rheumatoid arthritis (RA) patients, highlighting the complexity of TNF-α regulation and the need for careful experimental design when utilizing this compound in research settings [2].
The continuing research value of this compound lies in its well-characterized pharmacodynamic profile and utility as a reference compound for studying ADAM17 biology. Recent investigations have repurposed this compound for novel applications including viral infection models and cancer research, expanding its potential as a pharmacological tool [4] [5]. These application notes provide researchers with comprehensive protocols, quantitative data, and experimental guidelines for employing this compound in various preclinical models, with emphasis on appropriate controls, dosing regimens, and interpretation of results within the compound's specific mechanism of action.
This compound is characterized as a sulfonamide-based compound with molecular weight of 414.5 g/mol and the chemical formula C₁₇H₂₂N₂O₆S₂ [1]. It demonstrates optimal solubility in DMSO (approximately 41.4 mg/mL, ~99.88 mM), enabling preparation of concentrated stock solutions for in vitro applications. For in vivo studies, this compound can be formulated in various vehicles including PEG300/Tween80/saline mixtures (2.5 mg/mL) or corn oil-based solutions for oral administration [1]. The compound exhibits a density of 1.4±0.1 g/cm³ and a calculated logP of 1.42, indicating moderate lipophilicity compatible with cellular permeability [1].
This compound functions as a dual-target inhibitor with potent activity against both TACE (ADAM17) and multiple MMPs, enzymes central to inflammatory processes and tissue remodeling. The table below summarizes its quantitative inhibitory profile established through in vitro and ex vivo studies:
Table 1: this compound Inhibitory Profile Against Key Molecular Targets
| Target Enzyme | Experimental System | IC₅₀ Value | Reference |
|---|---|---|---|
| TACE (ADAM17) | In vitro inhibition of TNF-α release | 144 ng/mL (347 nM) | [2] |
| TACE (ADAM17) | Ex vivo inhibition of TNF-α release | 81.7 ng/mL (197 nM) | [2] |
| TACE (ADAM17) | In vivo endotoxin challenge model | 126 ng/mL (304 nM) | [2] |
| MMP family | Multiple matrix metalloproteinases | Not fully quantified | [3] |
The differential IC₅₀ values across experimental systems reflect variations in protein binding, cellular context, and methodological approaches, with the ex vivo model potentially providing the most physiologically relevant assessment of cellular activity [2]. This compound's inhibition of MMPs contributes to its potential effect on cartilage destruction and bone erosion processes in inflammatory arthritis models, though the specific MMP isoforms inhibited and their respective IC₅₀ values remain incompletely characterized in the literature [3] [1].
This compound exerts its primary research effects through potent inhibition of TACE (ADAM17), the primary enzyme responsible for proteolytic cleavage of membrane-bound TNF-α into its soluble active form. This mechanism is visualized in the following pathway diagram:
Figure 1: this compound Mechanism of Action - Dual Inhibition of TACE and MMP Pathways
As illustrated, this compound simultaneously targets two interconnected pathological processes: (1) the TACE-mediated TNF-α release that drives inflammation, and (2) the MMP-mediated tissue destruction that causes structural damage in conditions like rheumatoid arthritis. This dual mechanism distinguishes it from specific anti-TNF biologics and provides a broader, though less targeted, approach to modulating inflammatory cascades in experimental systems [2] [1]. The diagram highlights how this compound intervention at both points potentially yields more comprehensive pathway suppression than single-target inhibitors.
This compound has been extensively evaluated in inflammatory arthritis models reflecting its initial development for rheumatoid arthritis. In these systems, the compound demonstrated adequate plasma exposure following oral administration to achieve target suppression, with pharmacokinetic studies showing dose-dependent inhibition of TNF-α release in response to inflammatory stimuli [2]. Despite achieving biochemical efficacy in TNF-α inhibition, this compound failed to demonstrate significant clinical improvement in Phase II RA trials, highlighting a critical disconnect between biomarker modulation and disease modification [2]. This divergence between pathway inhibition and functional outcomes represents an important consideration for researchers utilizing this compound in inflammation models and suggests the involvement of alternative inflammatory pathways beyond TNF-α in chronic arthritis pathogenesis.
In ovarian cancer models, this compound and other ADAM17 inhibitors have shown anti-tumor effects in IGROV1-Luc xenografts, with significant reduction in tumor growth compared to vehicle controls [5]. The anti-tumor mechanism appears to involve inhibition of EGFR ligand shedding (particularly amphiregulin and TGF-α) rather than solely TNF-α suppression, suggesting ADAM17's role in growth factor activation represents its primary contribution to tumor progression in these models [5]. Researchers should note that the anti-ADAM17 antibody D1(A12) demonstrated more specific target engagement in these models, with this compound showing broader metalloproteinase inhibition that may include off-target MMP activity [5]. This specificity consideration is important when designing experiments to probe specific ADAM17 functions versus broader metalloproteinase inhibition effects.
Recent investigations have repurposed this compound for virology research, demonstrating its efficacy in reducing SARS-CoV-2 infection of human A549 lung cells expressing ACE2 [4]. In these models, this compound treatment at low nanomolar concentrations (10 nM and higher) potently attenuated viral infection, with maximum inhibition exceeding 50% at micromolar concentrations [4]. The proposed mechanism involves disruption of ADAM17-mediated spike protein priming, which is essential for viral entry and syncytia formation characteristic of COVID-19 pathology [4]. These findings position this compound as a valuable tool compound for studying virus-host cell interactions and metalloproteinase roles in infectious disease processes.
Table 2: Summary of this compound Efficacy Across Disease Models
| Disease Model | Experimental System | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Rheumatoid Arthritis | Human clinical trials | Multiple oral doses (BID) | TNF-α inhibition without clinical efficacy | [2] |
| Ovarian Cancer | IGROV1-Luc xenografts in mice | Not specified for this compound | Reduced tumour growth (56% of vehicle) | [5] |
| SARS-CoV-2 Infection | A549-ACE2 lung cells | 10 nM - μM range | >50% inhibition of infection at μM concentrations | [4] |
| LPS Challenge | Healthy human subjects | Single dose | IC₅₀ = 126 ng/mL for TNF-α inhibition | [2] |
The lipopolysaccharide (LPS) challenge model represents a standardized approach for quantifying this compound-induced inhibition of TNF-α response in preclinical and clinical settings [2] [6]. This protocol enables researchers to assess the pharmacodynamic effects of this compound on TNF-α release in a controlled manner.
Critical considerations for this protocol include the timing between drug administration and LPS challenge, which should align with this compound's Tₘₐₓ (approximately 1-2 hours), and the LPS dose selection, which must elicit measurable TNF-α response without causing excessive toxicity [6]. Population-based pharmacokinetic-pharmacodynamic modeling approaches have been successfully applied to data generated using this protocol, providing robust IC₅₀ estimates of approximately 126 ng/mL in human endotoxin challenge studies [2].
The following detailed protocol adapts this compound for investigation of viral infection mechanisms, specifically SARS-CoV-2 cell entry and syncytia formation [4]:
This protocol has demonstrated dose-dependent inhibition of SARS-CoV-2 infection with this compound IC₅₀ in low nanomolar range, establishing its utility for studying metalloproteinase functions in viral pathogenesis [4]. Appropriate biosafety level (BSL-3) containment is essential when working with infectious SARS-CoV-2.
The following protocol describes the application of this compound in oncology models based on methodologies used with similar ADAM17 inhibitors [5]:
This protocol has demonstrated significant tumor growth reduction (44% reduction versus controls) with ADAM17 inhibition in ovarian cancer models, providing a framework for evaluating this compound's efficacy in oncology contexts [5].
This compound demonstrates favorable oral bioavailability across species, supporting its use in various experimental models. While comprehensive published pharmacokinetic data is limited, available information from clinical trials indicates that this compound achieves plasma concentrations sufficient to inhibit TNF-α release at tolerated doses [2]. The compound's pharmacokinetic-pharmacodynamic relationship has been characterized using population-based modeling approaches, with an ex vivo IC₅₀ of 81.7 ng/mL and in vivo IC₅₀ of 126 ng/mL for TNF-α inhibition in human subjects [2].
Table 3: this compound Pharmacokinetic and Formulation Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 414.5 g/mol | [1] |
| CAS Number | 287405-51-0 | [1] |
| Solubility in DMSO | 41.4 mg/mL (99.88 mM) | [1] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [1] |
| In Vivo Formulation 2 | 10% DMSO + 90% Corn Oil | [1] |
| Plasma IC₅₀ (in vivo) | 126 ng/mL (304 nM) | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Successful in vivo administration of this compound requires appropriate formulation to maintain solubility and bioavailability. The following preparation methods are recommended:
For all formulations, clear solution appearance should be confirmed before administration, with sequential addition of excipients and thorough mixing between each step. Dosing solutions should be prepared fresh weekly, with stability monitoring for precipitation or color changes.
This compound advanced to Phase II clinical trials for rheumatoid arthritis (NCT00095342), providing critical insights into its translational profile [1]. The trial investigated multiple oral doses administered twice daily to patients with active RA, with pharmacodynamic confirmation of target engagement through TNF-α inhibition observed at all dose levels [2]. Despite achieving adequate exposure and pathway modulation, the compound failed to demonstrate significant clinical efficacy in improving RA symptoms or disease progression [2]. This disconnect between biochemical and clinical outcomes underscores the complexity of TNF-α biology in chronic inflammation and highlights potential compensatory mechanisms that maintain inflammatory responses despite TACE inhibition.
Additional clinical experience revealed that this compound and similar metalloproteinase inhibitors faced challenges with dose-limiting toxicities and insufficient therapeutic windows, ultimately limiting their clinical development [5]. These safety considerations should inform preclinical research applications, particularly in chronic dosing models where off-target metalloproteinase inhibition may produce unexpected phenotypes.
Despite clinical setbacks, this compound retains significant value as a research tool with several specialized applications:
These research applications leverage this compound's specific pharmacology while acknowledging its clinical limitations, positioning it as a specialized tool for metalloproteinase research rather than a therapeutic candidate.
Researchers employing this compound may encounter several technical challenges that impact data interpretation:
The following approaches enhance experimental outcomes with this compound:
These strategies address common limitations and enhance the research utility of this compound for investigating metalloproteinase biology in disease models.
This compound represents a valuable pharmacological tool for investigating TACE/ADAM17 biology and metalloproteinase functions across diverse disease models, despite its limitations as a therapeutic agent. Its well-characterized dual inhibition profile against both TACE and MMPs, established pharmacokinetic parameters, and multiple formulation options support its continued research application [2] [3] [1]. Researchers can leverage the detailed protocols and quantitative data presented in these application notes to design rigorous experiments exploring ADAM17-mediated processes in inflammation, cancer, and infectious disease contexts.
The key considerations for successful application of this compound include: (1) verification of target engagement through substrate shedding assays, (2) appropriate formulation and dosing regimen selection based on model requirements, and (3) interpretation of results within the context of the compound's multi-target mechanism [5]. Recent findings demonstrating this compound's efficacy in SARS-CoV-2 infection models highlight the continuing potential for novel research applications beyond its original inflammatory disease focus [4]. Through careful experimental design and appropriate controls, this compound remains a useful tool for probing complex metalloproteinase functions in biological systems.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (Ex Vivo) | 81.7 ng/mL (≈ 0.2 µM) | Inhibition of TNF-α release in human whole blood stimulated with LPS [1]. |
| IC₅₀ (In Vitro) | 144 ng/mL (≈ 0.35 µM) | Inhibition of TNF-α release in a human monocytic cell line (e.g., THP-1) [1]. |
| IC₅₀ (In Vivo Model) | 126 ng/mL (≈ 0.3 µM) | Relationship in an endotoxin-challenged study in healthy human subjects [1]. |
| Assay Format | Homogeneous (no-wash) Immunoassay | HTRF (Homogeneous Time-Resolved Fluorescence) [2]. |
| Sample Volume | 16 µL | Volume of cell supernatant transferred to detection plate [2]. |
To understand the assay, it's crucial to know the biological pathway this compound targets. The diagram below illustrates the role of its target, ADAM17 (TACE), in TNF-α signaling.
As shown above, TNF-α is initially synthesized as a transmembrane protein (tmTNF). The enzyme ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE, cleaves tmTNF to release the soluble, biologically active cytokine (sTNF) [3] [4]. This compound is an orally active, potent, and reversible dual inhibitor of TACE and matrix metalloproteinases (MMPs) [1] [5]. It acts by binding to the catalytic site of ADAM17, thereby preventing the shedding of tmTNF and the subsequent release of sTNF.
The following workflow and detailed steps outline a standard ex vivo assay to evaluate this compound's efficacy.
Apratastat (TMI-005) represents a significant case study in metalloproteinase inhibitor development, specifically targeting Tumor Necrosis FactorAlpha (TNFα) pathway modulation. As a small molecule with dual inhibitory activity against ADAM17 (TACE) and matrix metalloproteinases (MMPs), this compound advanced to Phase II clinical trials for rheumatoid arthritis before development was discontinued, yet it remains a valuable pharmacological tool for understanding inflammatory pathways [1] [2]. The lipopolysaccharide (LPS) challenge model provides a well-established experimental system for evaluating compound efficacy against TNFα-driven inflammation, making the combination of this compound with LPS challenge a powerful approach for studying inflammatory biology and drug mechanisms [3] [4].
The therapeutic rationale for ADAM17 inhibition stems from its central role as the primary TNFα-converting enzyme (TACE) responsible for cleaving membrane-bound TNFα to its soluble, biologically active form [1] [5]. TNFα represents a master regulator of inflammation associated with the pathogenesis of numerous immune-mediated diseases, including rheumatoid arthritis, Crohn's disease, and various other inflammatory conditions [3]. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, inducing a robust but transient release of TNFα and other pro-inflammatory cytokines that can be quantified to assess compound efficacy [4] [6]. This experimental paradigm allows researchers to investigate target biology and quantify pharmacodynamic responses to anti-inflammatory compounds in both preclinical and clinical settings [7] [3].
ADAM17 functions as a membrane-bound metalloprotease that mediates the proteolytic cleavage of numerous cell surface proteins, with its most biologically significant substrate being transmembrane TNFα (tmTNF) [1] [5]. The enzyme exists as a zymogen requiring activation, primarily through removal of its pro-domain by proteases such as Furin, which is upregulated in response to inflammatory stimuli including ionizing radiation [1]. Following activation, ADAM17 cleaves the extracellular domain of tmTNF, releasing the soluble TNFα (sTNF) that initiates widespread inflammatory signaling through binding to TNF receptors 1 and 2 (TNFR1 and TNFR2) distributed throughout tissues [5]. This cleavage event transforms TNFα from a primarily juxtacrine signaling molecule with localized effects to a potent endocrine/paracrine inflammatory mediator with systemic activity [5].
The biological significance of this enzymatic process extends beyond TNFα shedding, as ADAM17 participates in the processing of numerous additional substrates, including EGFR ligands (e.g., amphiregulin, HB-EGF) and immune regulators (e.g., IL-6R, VCAM-1) [1]. This broad substrate profile creates significant challenges for therapeutic intervention, as inhibition may produce unintended consequences beyond TNFα modulation. Research has demonstrated that ADAM17 knockout mice display embryonic lethality due to epithelial abnormalities, while mice with dramatically reduced but retained ADAM17 expression (ADAM17ex/ex) remain viable but show increased susceptibility to intestinal inflammation when challenged [1]. This highlights the critical physiological functions of ADAM17 beyond inflammation and explains some of the challenges encountered in therapeutic development of ADAM17 inhibitors.
This compound exhibits a broad-spectrum inhibitory profile targeting both ADAM17 and various matrix metalloproteinases (MMPs) [1] [2]. This lack of specificity likely contributed to both its pharmacological effects and clinical limitations. As a small molecule inhibitor, this compound demonstrated oral bioavailability and was generally well-tolerated in initial clinical trials, with over 300 rheumatoid arthritis patients exposed without severe side effects reported [1]. However, its development was discontinued following Phase II clinical trials due to lack of efficacy for rheumatoid arthritis [2].
Experimental evidence suggests this compound effectively modulates TNFα processing in cellular systems. In preclinical studies examining radiotherapy resistance in non-small cell lung cancer (NSCLC), pretreatment with this compound sensitized A549 cells to ionizing radiation and downregulated phosphorylation levels of EGFR [1]. Additionally, combination therapy with this compound and irradiation prolonged survival in mouse models compared to cetuximab (an EGFR inhibitor) with irradiation [1]. These findings suggest that this compound can effectively target the ADAM17-mediated secretion of EGF ligands that drive resistance to anti-EGFR therapies, highlighting its potential utility in oncology applications beyond inflammatory diseases.
Table 1: Key Characteristics of this compound (TMI-005)
| Parameter | Details |
|---|---|
| Drug Type | Small molecule |
| Synonyms | TMI-005, TMI-05 |
| Mechanism | ADAM17 inhibitor, MMP inhibitor |
| Developmental Status | Discontinued (Phase II) |
| Indications Studied | Rheumatoid Arthritis |
| Molecular Formula | C₁₇H₂₂N₂O₆S₂ |
| CAS Registry | 287405-51-0 |
The systemic LPS challenge in rodents represents a well-characterized model for inducing controlled inflammatory responses and evaluating potential therapeutic interventions [4]. The following protocol details the standard approach for conducting LPS challenge studies in rats, which can be adapted for evaluating compounds like this compound:
Materials and Reagents:
LPS Preparation and Administration:
Test Compound Administration:
Blood Collection and Sample Processing:
This protocol induces a robust TNFα response typically peaking at 1-2 hours post-LPS administration, with dose-dependent cytokine production across the tested range [3] [4]. The inclusion of multiple LPS doses allows characterization of both challenge characteristics and test compound properties under varying inflammatory intensities.
Human endotoxemia models provide a controlled experimental system for evaluating anti-inflammatory compounds in healthy volunteers, offering valuable translational insights between preclinical models and patient populations [6]. The following protocol outlines a standardized clinical LPS challenge:
Subject Selection and Preparation:
LPS Administration and Monitoring:
Blood Sampling and Biomarker Analysis:
Table 2: LPS Dosing Across Experimental Models
| Model System | LPS Dose Range | Administration Route | Key Measured Endpoints |
|---|---|---|---|
| Rat Preclinical | 3-300 µg·kg⁻¹ | Intravenous, Intraperitoneal | TNFα, IL-6, IL-1β plasma concentrations |
| Mouse Preclinical | 1-250 µg·kg⁻¹ | Intraperitoneal | Social behavior, locomotor activity, cytokine levels |
| Human Endotoxemia | 0.5-2.0 ng·kg⁻¹ | Intravenous bolus | TNFα, IL-6, IL-8, CRP, vital signs |
| Human Neuroimaging | 1.0 ng·kg⁻¹ | Intravenous | TSPO binding, cytokine levels, symptom reports |
Mechanism-based biomarker modeling of TNFα response provides a powerful framework for quantifying the dynamic interactions between LPS challenge, system properties, and drug intervention [3]. The turnover model incorporates system-specific parameters (kₜ, kₒᵤₜ), challenge characteristics (kₛ, kₗₚₛ, Kₘ,ₗₚₛ, Sₘₐₓ, SC₅₀), and drug-related parameters (Iₘₐₓ, IC₅₀) to fully characterize the inflammatory response [3]. The basic structure of the TNFα turnover model can be represented as:
dTNFα/dt = kᵢₙ × [1 + S(LPS)] - kₒᵤₜ × TNFα
Where S(LPS) represents the stimulatory function of LPS on TNFα production, typically modeled using Michaelis-Menten or Hill-type equations to capture the nonlinear response to LPS challenge [3] [9]. The model incorporates a transduction component with nonlinear stimulation of TNFα release to account for the observed delay between LPS administration and TNFα response peak, which typically occurs at approximately 1-2 hours post-challenge [3].
For compounds like this compound that inhibit TNFα production through ADAM17 inhibition, an inhibitory function based on the drug concentration (Cₚ) is incorporated:
Inhibition = 1 - [Iₘₐₓ × Cₚ/(IC₅₀ + Cₚ)]
This approach allows estimation of key pharmacodynamic parameters including potency (IC₅₀) and efficacy (Iₘₐₓ) from time-course data of both TNFα and drug concentrations [3] [9]. In the case of this compound, the model would need to account for its broad-spectrum inhibition of both ADAM17 and MMPs, potentially requiring more complex model structures to fully capture its pharmacological effects.
In human endotoxemia studies, quantitative systems pharmacology approaches have been developed to characterize the dynamics of multiple inflammatory biomarkers [6]. These models typically employ indirect response (IDR) models with delay differential equations to account for the temporal relationships between LPS administration, cytokine production, and downstream biomarkers like CRP:
dCᵧₜₒₖᵢₙₑ/dt = kᵢₙ × [1 + Sₗₚₛ × Cₗₚₛ(t-τ)] - kₒᵤₜ × Cᵧₜₒₖᵢₙₑ
Where τ represents the delay time for cytokine secretion, estimated at 0.924 hours for TNFα, 1.46 hours for IL-6, and 1.48 hours for IL-8 in humans [6]. The relationship between IL-6 and CRP is similarly modeled with a longer delay time of approximately 4.2 hours, reflecting the slower hepatic production of acute phase proteins [6].
These models have demonstrated that LPS kinetics in humans follow a one-compartment model with first-order elimination, with clearance estimated at 35.7 L·h⁻¹ and volume of distribution at 6.35 L [6]. This modeling framework enables researchers to simulate various dosing scenarios and experimental designs, improving translation between preclinical models and clinical studies.
Optimizing LPS challenge study design requires careful consideration of several critical variables that significantly impact the quality and interpretability of results [7]. First, the time delay between drug and LPS administration must be optimized based on the pharmacokinetic profile of the test compound. For orally administered compounds like this compound, administration 2 hours before LPS challenge typically ensures adequate systemic exposure at the time of inflammatory stimulus [3]. Second, LPS dose selection should produce a robust but submaximal TNFα response to enable detection of both inhibition and potential enhancement of inflammation [7] [3]. Typically, doses in the range of 30-100 μg·kg⁻¹ in rats provide sufficient dynamic range for pharmacodynamic assessment.
The sampling timepoints represent another crucial design element, with optimal designs incorporating measurements both before and after the expected TNFα peak response [7]. Dense sampling during the ascending and descending phases of the TNFα response (e.g., 0.5, 1, 1.5, 2, 3, and 4 hours post-LPS) provides the most informative data for quantitative modeling [7] [3]. Additionally, the placement of measurements after the maximal TNFα response is particularly crucial for characterizing the elimination phase and accurately estimating system parameters [7].
Population design should include sufficient subjects per group to account for inter-individual variability, typically n=6-8 for rodent studies [3]. Including multiple dose levels of both LPS and test compound enables more robust parameter estimation and characterization of dose-response relationships [3]. When possible, crossover designs where subjects serve as their own controls can reduce variability and enhance statistical power, though this must be balanced against potential carryover effects in inflammation studies.
When designing LPS challenge studies with this compound, several compound-specific factors require consideration. This compound's broad-spectrum inhibition of both ADAM17 and various MMPs may produce more complex pharmacodynamic responses than selective ADAM17 inhibitors [1] [2]. Therefore, including measurements of additional biomarkers beyond TNFα, such as other ADAM17 substrates (e.g., EGFR ligands, IL-6R) or MMP substrates, can provide valuable insights into the full pharmacological profile [1].
The route of administration and formulation also impact experimental outcomes. This compound's oral bioavailability enables convenient administration but introduces potential variability in absorption [1]. Including plasma concentration measurements at multiple timepoints allows for proper pharmacokinetic-pharmacodynamic modeling and helps distinguish between exposure limitations and true efficacy limitations [3] [9].
Figure 1: this compound Mechanism of Action in LPS-Induced TNFα Signaling - This diagram illustrates the key signaling pathway in LPS-induced TNFα release and the site of this compound inhibition at ADAM17, preventing cleavage of transmembrane TNFα (tmTNF) to soluble TNFα (sTNF).
Figure 2: Experimental Timeline for this compound LPS Challenge Study - This workflow outlines the key procedures and sampling schedule for a preclinical LPS challenge study with this compound administration.
The combination of This compound studies with LPS challenge models provides a powerful experimental approach for investigating TNFα biology and evaluating potential anti-inflammatory therapeutics. Despite this compound's discontinuation from clinical development, it remains a valuable tool compound for understanding ADAM17 inhibition and its effects on inflammatory processes. The well-characterized LPS challenge protocol induces a reproducible, transient inflammatory response that enables quantitative assessment of compound effects on TNFα dynamics and related biomarkers [7] [3] [4].
The quantitative modeling approaches described in these application notes allow researchers to move beyond simple endpoint analyses to full kinetic characterization of the inflammatory response and drug intervention [3] [9] [6]. These models provide a framework for integrating data across multiple studies and species, enhancing translational predictions between preclinical models and clinical outcomes. The optimization of key study design elements—including timing of drug administration, LPS dose selection, and sampling strategies—significantly enhances the informativeness of resulting data [7].
For researchers investigating this compound or similar compounds, these application notes provide comprehensive methodological guidance for designing, conducting, and analyzing LPS challenge studies. The standardized protocols and analytical frameworks support robust, reproducible research into TNFα biology and anti-inflammatory drug mechanisms, contributing to the continued development of novel therapeutic approaches for inflammatory diseases.
This compound (development code TMI-005) represents a first-generation dual metalloproteinase inhibitor that targets both Tumor Necrosis Factor-α Converting Enzyme (ADAM17/TACE) and several matrix metalloproteinases (MMPs). This small molecule investigational drug was developed as an oral anti-inflammatory agent with potential applications in rheumatoid arthritis and other inflammatory conditions through its inhibition of TNF-α processing. This compound functions as a potent reversible inhibitor that binds to the catalytic zinc ion within the active site of metalloproteinases, thereby blocking their proteolytic activity against membrane-anchored substrates. Despite demonstrating adequate target exposure and TNF-α inhibition in clinical trials, this compound failed to show clinical efficacy in rheumatoid arthritis, highlighting the complexity of TNF-α biology and the need for sophisticated PK/PD modeling approaches to understand this disconnect [1].
The primary biological target of this compound, ADAM17 (A Disintegrin And Metalloproteinase 17), is a type I transmembrane protein consisting of 824 amino acids with a molecular weight of approximately 80-110 kDa depending on its processing state. This multidomain enzyme features several structurally and functionally distinct regions: an N-terminal prodomain that maintains enzyme latency, a catalytic metalloproteinase domain containing the characteristic zinc-binding HExxHxxGxxHD motif, a disintegrin domain, a membrane-proximal domain, a transmembrane domain, and a C-terminal cytoplasmic tail. ADAM17 exists primarily in two forms—the full-length precursor (approximately 110 kDa) and the mature form lacking the prodomain (approximately 80 kDa). The maturation process involves furin-mediated cleavage of the prodomain in the Golgi apparatus, which activates the enzyme by removing the cysteine switch mechanism that coordinates the catalytic zinc ion [2]. ADAM17's broad substrate profile includes more than 80 membrane-associated proteins, with TNF-α, TGF-α, amphiregulin, L-selectin, and IL-6 receptor representing key substrates relevant to inflammatory processes and cancer progression [3] [2].
Table 1: Experimentally determined PK/PD parameters for this compound across different biological systems
| Parameter | In Vitro Value | Ex Vivo Value | In Vivo Value | Conditions |
|---|---|---|---|---|
| IC₅₀ (TNF-α inhibition) | 144 ng/mL | 81.7 ng/mL | 126 ng/mL | Healthy subjects |
| Inhibitory Eₘₐₓ model | Applied | Applied | Applied | Population-based |
| Plasma concentration | - | - | Therapeutic range achieved | Clinical studies |
| TNF-α release reduction | Significant | Significant | Significant | LPS challenge |
| Clinical response | - | - | Not efficacious | Rheumatoid arthritis trials |
Table 2: Structural and biochemical properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₆S₂ | Chemical analysis |
| Molecular Weight | 414.49 g/mol | Monoistopic: 414.091928784 |
| Chemical Name | (3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide | IUPAC nomenclature |
| Primary Targets | ADAM17, MMPs, ADAM10 | Binding assays |
| Water Solubility | 0.0416 mg/mL | Predicted (ALOGPS) |
| logP | 1.23 | Predicted (ALOGPS) |
| Rotatable Bonds | 6 | Structural analysis |
Table 3: Critical components of this compound PK/PD modeling
| Model Component | Description | Parameters |
|---|---|---|
| Structural Model | Inhibitory Eₘₐₓ model | IC₅₀, Eₘₐₓ, Hill coefficient |
| Statistical Model | Population-based approach | Interindividual variability, Residual error |
| Covariate Model | Not identified | - |
| TNF-α Turnover | Synthesis rate (kₛʸⁿ) vs. degradation rate (kₒᵤₜ) | LPS stimulation factor |
| Inhibition Mechanism | Direct effect on TNF-α release | Iₘₐₓ, IC₅₀ |
The population PK/PD modeling for this compound utilized nonlinear mixed-effects modeling approaches with the inhibitory Eₘₐₓ structural model serving as the foundation for characterizing the concentration-effect relationship. The model incorporated interindividual variability on key parameters such as IC₅₀ and baseline TNF-α production rates, with estimates typically reported as population medians with associated interindividual variance. The residual error model accounted for unexplained variability, typically using a proportional or combined error structure. The model evaluation included visual predictive checks, goodness-of-fit plots, and precision estimates of parameter distributions to ensure robust parameter estimation and predictive performance [1].
Purpose: To quantify the concentration-dependent inhibition of TNF-α release from cell-based systems for initial potency assessment of this compound [1].
Materials and Reagents:
Procedure:
Technical notes: Ensure cell viability >90% across all treatments; include quality control checks with reference inhibitor; perform minimum of three independent experiments with n=6 replicates each; typical IC₅₀ values for this compound range from 5-150 ng/mL (12-360 nM) depending on cell system [1] [4].
Purpose: To evaluate the pharmacodynamic effect of this compound on TNF-α release in a more physiologically relevant system that maintains cellular interactions present in whole blood [5].
Materials and Reagents:
Procedure:
Technical notes: Process blood within 2 hours of collection to maintain cell viability; optimize LPS concentration and incubation time for specific donor populations; account for potential interindividual variability in baseline TNF-α production; typical this compound IC₅₀ in this system is approximately 82 ng/mL [1] [5].
Purpose: To characterize the PK/PD relationship of this compound in clinical settings using controlled inflammatory stimulation [1] [6].
Study Design:
Procedural Details:
Modeling Approach:
Technical notes: Strict adherence to safety protocols for human LPS challenge; typical TNF-α peak occurs at 1.5-2 hours post-LPS; this compound IC₅₀ in this model is approximately 126 ng/mL; model accounts for circadian variation in TNF-α baseline when multiple doses administered [1] [6] [5].
Diagram 1: ADAM17-mediated TNF-α shedding pathway and this compound inhibition mechanism. This compound specifically targets the catalytic site of ADAM17, preventing proteolytic cleavage of membrane-bound pro-TNF-α into its soluble bioactive form, thereby attenuating downstream inflammatory signaling.
Diagram 2: Integrated PK/PD modeling workflow for this compound development. The approach integrates data from multiple experimental systems to build a comprehensive model that informs clinical dose selection and study design through simulation-based planning.
The PK/PD modeling approaches developed for this compound have provided valuable frameworks for future metalloproteinase inhibitor development, particularly in understanding the relationship between target engagement, biomarker response, and clinical outcomes. The modeling strategies have been adapted for other anti-inflammatory compounds, including the glucocorticoid receptor modulator AZD9567, where TNF-α inhibition in LPS challenge models similarly served as the primary PD endpoint for dose selection [5]. The demonstrated disconnect between this compound's potent TNF-α inhibition and lack of clinical efficacy in rheumatoid arthritis underscores the importance of comprehensive PK/PD modeling that incorporates disease-specific pathophysiology and redundant inflammatory pathways beyond TNF-α [1].
Recent investigations have revealed new therapeutic applications for ADAM17 inhibitors like this compound beyond inflammatory arthritis. Emerging research demonstrates that this compound can significantly reduce SARS-CoV-2 infection of human lung cells by inhibiting ADAM17-mediated spike protein priming, with potent antiviral effects observed at concentrations as low as 10 nM across multiple variants of concern including alpha, beta, delta, and omicron [4]. This repurposing potential highlights the value of robust PK/PD models in identifying new indications for existing compounds. The lessons learned from this compound development have informed subsequent generations of ADAM17 inhibitors, including specific monoclonal antibodies such as D1(A12), which show improved target specificity and promising anti-tumor efficacy in preclinical models of ovarian cancer [3].
The continued refinement of PK/PD modeling approaches for metalloproteinase inhibitors will benefit from more sophisticated mechanistic models that incorporate systems biology parameters, including substrate competition effects, intracellular signaling dynamics, and tissue-specific distribution patterns. Future efforts should focus on integrated QSP-PK/PD models that can better predict clinical outcomes from preclinical data by accounting for pathway redundancy and disease-stage specific pathophysiology [2] [7].
Apratastat is an orally active, potent, and reversible dual inhibitor of tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This small molecule therapeutic agent was developed for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions through its targeted inhibition of key proteolytic enzymes involved in inflammatory processes. The pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound represents a crucial component of its clinical development, providing a quantitative framework for understanding the relationship between drug exposure and therapeutic response while accounting for inter-individual variability in patient populations.
The population PK/PD approach applied to this compound exemplifies the application of advanced modeling techniques in drug development, particularly for targeted therapies with specific biomarker-driven effects. This compound's primary mechanism of action involves the inhibition of TNF-α release, a pivotal cytokine in the pathogenesis of inflammatory diseases. TNF-α is initially synthesized as a membrane-bound precursor that requires proteolytic cleavage by TACE/ADAM17 to become soluble and biologically active. By inhibiting this conversion process, this compound potentially modulates the inflammatory cascade at a critical control point. Despite demonstrating adequate target exposure and potent TNF-α inhibition in preclinical and early clinical studies, this compound ultimately failed to show clinical efficacy in rheumatoid arthritis trials, highlighting the importance of comprehensive PK/PD modeling in understanding discrepancies between biomarker response and clinical outcomes [1].
Table 1: Key PK/PD parameters of this compound from population modeling
| Parameter | In Vitro Value | Ex Vivo Value | In Vivo Value | Description |
|---|---|---|---|---|
| IC₅₀ (in vitro) | 144 ng/mL | 81.7 ng/mL | 126 ng/mL | Concentration for 50% inhibition of TNF-α release |
| Model Type | Inhibitory Emax | Inhibitory Emax | Mechanism-based PD | Structural model used for parameter estimation |
| Studies Included | Cell-based assays | Human blood samples | LPS-challenge in healthy subjects | Data sources for modeling |
| Dosing Regimens | N/A | N/A | Single and multiple doses (twice daily) | Clinical administration schedules |
Table 2: Comparative TNF-α inhibition across experimental systems
| Experimental System | IC₅₀ Value | Variability | Clinical Relevance |
|---|---|---|---|
| In Vitro | 144 ng/mL | Low | Potency in controlled systems |
| Ex Vivo | 81.7 ng/mL | Moderate | Translation to human biology |
| In Vivo (LPS challenge) | 126 ng/mL | Higher (population variability) | Clinical predictive value |
The population PK/PD analysis of this compound was derived from three separate clinical studies conducted in healthy subjects, incorporating both single and multiple twice-daily dosing regimens. The modeling approach implemented inhibitory Emax models to characterize the concentration-effect relationship, demonstrating consistent potency across different experimental systems. The IC₅₀ values (concentration producing 50% of maximum inhibition) ranged from 81.7 ng/mL in ex vivo studies to 144 ng/mL in vitro, with the in vivo LPS challenge model yielding an intermediate value of 126 ng/mL. This consistency across experimental conditions suggests robust target engagement by this compound at clinically achievable concentrations [1].
Despite this demonstrated target engagement, the clinical translation of this compound's TNF-α inhibitory effect proved problematic. The compound provided adequate exposure to inhibit TNF-α release based on these modeled parameters, yet failed to demonstrate efficacy in rheumatoid arthritis clinical trials. This disconnect between biomarker modulation and clinical response underscores the importance of mechanistic PK/PD modeling in drug development, as it can reveal such discrepancies early in the development process and potentially guide more informed decisions about candidate selection and trial design [1].
Purpose: To evaluate the direct inhibitory effect of this compound on TNF-α release in controlled cell-based systems.
Materials and Reagents:
Procedure:
Plate cells at appropriate density in multi-well plates and culture until 70-80% confluent
Pre-treat cells with varying concentrations of this compound (typically 0.1-1000 ng/mL) for 1-2 hours
Stimulate cells with LPS (0.1-1 μg/mL) to induce TNF-α production
Incubate for additional 4-24 hours based on cell type and response kinetics
Collect supernatant and measure TNF-α concentrations using ELISA according to manufacturer's protocol
Data Analysis: Fit concentration-response data using inhibitory Emax model:
Effect = E₀ - (Emax × Cᴺ)/(IC₅₀ᴺ + Cᴺ)
where E₀ is baseline response, Emax is maximum inhibition, C is concentration, IC₅₀ is half-maximal inhibitory concentration, and N is Hill coefficient [1]
Purpose: To assess this compound's inhibitory effect on TNF-α release in human blood samples, providing a more physiologically relevant system than cell cultures.
Materials and Reagents:
Procedure:
Purpose: To characterize the PK/PD relationship of this compound on TNF-α inhibition in clinical setting using controlled LPS challenge.
Study Design:
Bioanalytical Methods:
This compound Quantification:
TNF-α Quantification:
Modeling Approach:
Diagram 1: ADAM17/TACE structure and this compound mechanism of action. This compound inhibits the metalloprotease domain, preventing cleavage of membrane-bound substrates including TNF-α, EGFR ligands, and IL-6 receptor. The proteolytic release of these soluble factors is crucial for inflammatory signaling processes.
The molecular target of this compound, ADAM17/TACE, is a complex multi-domain transmembrane protease belonging to the adamalysins subfamily of metzincin metalloproteinases. This enzyme consists of 824 amino acids organized into distinct structural and functional domains. The metalloprotease domain contains the characteristic zinc-binding motif (HExGHxxGxxHD) where His405, His409, and His415 coordinate the catalytic zinc ion, while Glu406 functions as a general base in the proteolytic mechanism. The prodomain maintains the enzyme in an inactive state through a cysteine-switch mechanism until it is cleaved by proprotein convertases such as furin. Additional domains including the disintegrin domain, membrane-proximal domain (containing the CANDIS region), transmembrane domain, and cytoplasmic domain collectively regulate substrate recognition, cellular localization, and enzymatic activity [3] [4].
ADAM17/TACE is responsible for the proteolytic shedding of numerous membrane-anchored proteins, with more than 90 identified substrates including cytokines (TNF-α), growth factors, receptors (IL-6R, TNFR), and adhesion molecules. This broad substrate profile establishes ADAM17 as a master regulator of multiple signaling pathways involved in inflammation, immunity, tissue repair, and cell proliferation. The enzyme demonstrates particularly high expression in pulmonary, placental, and lymphoid tissues, with varying distribution across specific cell types including prominent expression in granulocytes, monocytes, and endothelial cells. The substrate specificity of ADAM17 is influenced by multiple factors including membrane composition, with the positively charged motif (Arg625-Lys628) in the membrane-proximal domain interacting with phosphatidylserine in the outer membrane to modulate conformational activation [3].
Diagram 2: Population PK/PD modeling workflow for this compound. The approach integrates data from multiple sources to develop a comprehensive model that characterizes both the average drug behavior and sources of variability in the population.
The population modeling framework implemented for this compound followed a systematic approach to integrate data from multiple clinical studies. The structural PK model was typically a two-compartment system with first-order absorption and linear elimination, while the structural PD model employed an inhibitory Emax relationship to characterize TNF-α inhibition. The population component quantified inter-individual variability in key parameters using exponential error models, and the residual error model accounted for unexplained variability including measurement error and model misspecification. The modeling process progressed through model development, parameter estimation using nonlinear mixed-effects modeling approaches, model validation using techniques such as visual predictive checks and bootstrap analysis, and finally model application for simulation and dose regimen optimization [1] [5].
The mechanism-based PD model specifically accounted for the LPS challenge component, which presented unique modeling challenges due to the inability to directly quantify LPS exposure. This was addressed through implementation of a biophase model that treated LPS stimulation as an indirect input function driving TNF-α production. The model structure incorporated key system-specific parameters (kin, kout representing TNF-α production and elimination), challenge characteristics (stimulation function parameters), and drug-specific parameters (IC50). This comprehensive approach allowed for simultaneous characterization of the physiological system, challenge intervention, and drug effects, providing a robust framework for predicting drug behavior under various conditions [2].
The population PK/PD modeling of this compound presented several methodological challenges common to biomarker-driven drug development programs. A significant issue was the disconnect between biomarker response (TNF-α inhibition) and clinical efficacy in rheumatoid arthritis, highlighting the limitations of relying solely on biomarker data for predicting therapeutic outcomes. This discrepancy may reflect pathway redundancy in chronic inflammatory diseases, where multiple parallel signaling pathways can compensate for inhibition of a single target. Additionally, the LPS challenge model in healthy subjects may not fully recapitulate the disease state in rheumatoid arthritis patients, particularly regarding long-term disease modification versus acute inflammatory inhibition [1].
From a modeling perspective, key considerations include:
Advanced modeling approaches such as nonlinear mixed-effects modeling, transduction models with nonlinear stimulation components, and mechanism-based models incorporating the underlying biology have been developed to address these challenges. These approaches provide a more robust foundation for predicting clinical response and optimizing trial designs compared to traditional empirical models [2].
The population PK/PD modeling of this compound provides a valuable case study in the application of quantitative methods to drug development, particularly for targeted therapies with specific biomarker effects. The comprehensive modeling approach successfully characterized the exposure-response relationship for TNF-α inhibition across multiple experimental systems, demonstrating consistent target engagement at clinically achievable concentrations. However, the ultimate clinical failure of this compound despite adequate target inhibition highlights the critical importance of understanding the broader biological context and potential compensatory mechanisms in disease pathophysiology.
Future applications of PK/PD modeling for ADAM17/TACE inhibitors would benefit from several advancements:
The integration of artificial intelligence and machine learning methods with traditional mechanistic modeling shows particular promise for addressing the complexity of biological systems and improving predictive capabilities. These advanced computational approaches can help identify patterns in high-dimensional data, optimize model structures, and ultimately enhance the efficiency of drug development for targeted therapies like this compound [6].
A Disintegrin and Metalloproteinase 17 (ADAM17) is a transmembrane protease that plays a critical role in cellular signaling by mediating the proteolytic cleavage (shedding) of membrane-bound proteins. Initially identified as Tumor Necrosis Factor-α Converting Enzyme (TACE), ADAM17 is responsible for the processing of over 80 membrane-associated substrates, including cytokines, growth factors, receptors, and adhesion molecules [1]. The structural complexity of ADAM17 enables its multifunctional capabilities: it consists of an N-terminal signal sequence, prodomain, metalloprotease catalytic domain, disintegrin domain, membrane proximal domain, transmembrane domain, and C-terminal cytoplasmic domain [1]. The metalloprotease domain contains the characteristic zinc-binding motif (HExGHxxGxxHD) that is essential for catalytic activity, with His405, His409, and His415 coordinating the Zn²⁺ ion, while Glu406 activates the catalytic water molecule [1].
The biological significance of ADAM17 stems from its regulation of crucial signaling pathways, particularly through its processing of TNF-α and epidermal growth factor receptor (EGFR) ligands. In physiological conditions, ADAM17 exists in an inactive form through a cysteine switch mechanism, with its maturation and activation being carefully regulated by iRhoms (inactive Rhomboid proteins) and furin-like proteases [1]. The mature form of ADAM17 exhibits high dynamics at the cell surface, allowing it to interact with diverse substrates. Its activity is further modulated through phosphorylation of its cytoplasmic tail by intracellular kinases, including protein kinase C (PKC), Polo-like kinase 2 (PLK2), and mitogen-activated protein kinase (MAPK) [1]. This sophisticated regulatory system ensures precise control over substrate shedding, maintaining cellular homeostasis while allowing rapid response to environmental changes.
This compound (TMI-005) is an orally active, non-selective, and reversible dual inhibitor that targets both TACE (ADAM17) and matrix metalloproteinases (MMPs). Its primary mechanism involves competitive inhibition of the zinc-binding catalytic site of ADAM17, thereby preventing the proteolytic release of soluble TNF-α from its membrane-bound precursor [2]. By inhibiting this crucial conversion step, this compound effectively modulates the TNF-α signaling pathway, which plays a central role in inflammatory processes. Additionally, this compound's activity against various MMPs expands its potential therapeutic applications to include pathological conditions involving extracellular matrix remodeling [2].
This compound emerged from drug discovery programs focused on developing hydroxamate-based metalloproteinase inhibitors, with Wyeth Research advancing the compound to Phase II clinical trials for rheumatoid arthritis by January 2005 [3]. The development of this compound represented a significant milestone in the pursuit of small-molecule alternatives to biological TNF-α inhibitors. However, in October 2006, Wyeth terminated this compound's development due to lack of efficacy in Phase II trials, despite its promising biochemical profile [3]. Recent research has revealed potential new applications for this compound in oncology, particularly based on findings that the related thiomorpholine compound TMI-1 demonstrates tumor-selective cytotoxic action in breast cancer models, including triple-negative and ERBB2-overexpressing subtypes [4]. This repositioning opportunity suggests that this compound's therapeutic potential may extend beyond inflammatory conditions to include malignancies characterized by dysregulated ADAM17 activity.
Designing clinical trials for ADAM17 inhibitors like this compound requires careful consideration of several scientific and regulatory factors. The pleiotropic functions of ADAM17 across multiple physiological systems necessitate comprehensive safety monitoring, particularly for potential impacts on immune function, wound healing, and cardiovascular homeostasis [1]. From a regulatory perspective, trial designs must incorporate appropriate efficacy endpoints specific to the targeted indication, whether inflammatory (e.g., rheumatoid arthritis, inflammatory bowel disease) or oncological. For inflammatory conditions, established clinical scores such as the American College of Rheumatology criteria for rheumatoid arthritis or the Mayo Score for ulcerative colitis provide validated assessment frameworks [5]. In oncology settings, RECIST criteria combined with biomarker assessments would be appropriate for evaluating antitumor efficacy [4].
The historical failure of this compound in rheumatoid arthritis Phase II trials underscores the importance of several design considerations. Future trials should incorporate patient stratification strategies based on biomarkers of ADAM17 pathway activation, which may identify responsive subpopulations. Additionally, the timing of intervention in disease progression may be critical, as evidenced by computational modeling suggesting that optimal inhibition of inflammatory cascades requires early intervention before establishment of autocrine signaling loops [6]. Dose selection should aim to achieve target engagement without complete pathway suppression that might compromise physiological functions, utilizing pharmacokinetic/pharmacodynamic modeling to establish appropriate dosing regimens [7]. Furthermore, the potential for off-target effects related to MMP inhibition warrants specific safety assessments, particularly regarding musculoskeletal symptoms that have plagued other MMP inhibitors [8].
A comprehensive biomarker strategy is essential for demonstrating this compound's target engagement and pharmacological activity. Recommended biomarkers include direct measures of ADAM17 inhibition (e.g., reduced shedding of TNF-α and other substrates), downstream inflammatory mediators (e.g., IL-6, ICAM-1, MMPs), and disease-specific markers of pathological activity [2] [5]. For inflammatory indications, the LPS challenge model provides a robust experimental system for quantifying TNF-α inhibition, with optimal timing between drug administration and LPS challenge being critical for accurate assessment [7]. Table 1 summarizes key biomarkers applicable to this compound clinical development.
Table 1: Biomarkers for this compound Clinical Trials
| Biomarker Category | Specific Markers | Biological Significance | Sample Type |
|---|---|---|---|
| Target Engagement | Soluble TNF-α reduction | Direct measure of ADAM17 inhibition | Plasma, serum |
| Soluble IL-6R shedding | Additional ADAM17 substrate | Plasma, serum | |
| Inflammatory Activity | IL-6, IL-1β | Proinflammatory cytokines | Plasma, serum |
| ICAM-1 | Leukocyte adhesion and migration | Serum, tissue | |
| MMP-12 | Extracellular matrix remodeling | Serum, tissue | |
| Disease-Specific | Matrix degradation products | Cartilage breakdown (RA) | Serum, urine |
| RANKL | Bone erosion (RA) | Serum | |
| Fecal calprotectin | Intestinal inflammation (IBD) | Stool |
Patient selection strategies should prioritize populations most likely to benefit from ADAM17 inhibition. For rheumatoid arthritis, this may include patients with inadequate response to conventional DMARDs but naive to biological TNF-α inhibitors, potentially identifying those with elevated levels of ADAM17 substrates in synovial fluid or serum [6]. In oncology contexts, breast cancer subtypes with demonstrated sensitivity to ADAM17 inhibition in preclinical models (triple-negative and ERBB2-overexpressing) represent promising candidate populations [4]. Additionally, patients with conditions characterized by EGFR ligand dysregulation may derive particular benefit from this compound therapy. Exclusion criteria should carefully consider comorbidities that might be exacerbated by MMP inhibition, including musculoskeletal disorders, cardiovascular conditions, and impaired wound healing.
The lipopolysaccharide (LPS) challenge model provides a standardized experimental approach for evaluating the pharmacodynamic effects of this compound on TNF-α release in clinical settings. This model measures a compound's ability to inhibit TNF-α production in response to inflammatory stimulation, serving as a key proof-of-mechanism assay for ADAM17 inhibitors [7]. The protocol involves administration of bacterial endotoxin (LPS) to healthy volunteers or patients, with precise timing between study drug and LPS challenge being critical for optimal assay performance.
A comprehensive LPS challenge study should incorporate the following elements:
Pre-screening and eligibility: Healthy volunteers aged 18-45 with BMI 18-30 kg/m², normal laboratory parameters, and no signs of active infection or inflammatory conditions. Exclusion criteria should include recent vaccinations, medications affecting immune function, or history of hypersensitivity to LPS.
Study drug administration: this compound or matching placebo administered orally following an appropriate fasting protocol. Dose selection should be based on prior pharmacokinetic studies to achieve target plasma concentrations.
LPS challenge and sampling: Administration of a standardized LPS preparation (1-2 ng/kg NIH Clinical Center Reference Endotoxin) via intravenous injection at the predetermined optimal time point relative to study drug dosing [7]. Serial blood samples for TNF-α measurement should be collected at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-LPS challenge.
Safety monitoring: Continuous vital sign monitoring for at least 8 hours post-LPS administration, with assessment of flu-like symptoms (fever, chills, headache, myalgia) using standardized rating scales.
Recent optimization studies indicate that the timing between drug administration and LPS challenge significantly impacts the assessment of TNF-α inhibition, with conventional protocols potentially underestimating drug effects [7]. Additionally, strategic placement of blood sampling timepoints, particularly including measurements after the expected TNF-α peak response, enhances data quality for pharmacokinetic/pharmacodynamic modeling.
The whole blood assay (WBA) provides a robust in vitro system for assessing this compound's inhibitory activity against LPS-induced TNF-α production in human blood, serving as both a screening tool during drug development and a pharmacodynamic marker in clinical trials [8]. This method preserves physiological cellular interactions and protein binding, potentially offering better translational predictability than cell-free enzymatic assays.
Table 2: Whole Blood Assay Protocol for this compound
| Step | Parameter | Specifications | Quality Controls |
|---|---|---|---|
| Blood Collection | Anticocoagulant | Lithium heparin | Process within 30 minutes of collection |
| Volume | 10 mL per condition | Maintain at room temperature | |
| Compound Treatment | This compound concentrations | 0.1, 0.3, 1, 3, 10 μM | Include reference inhibitor (e.g., BMS-566394) |
| Pre-incubation time | 60 minutes | Vehicle control (DMSO ≤0.1%) | |
| Stimulation | LPS concentration | 1 μg/mL E. coli 0111:B4 | Unstimulated control for baseline TNF-α |
| Incubation conditions | 37°C, 5% CO₂, 16-18 hours | ||
| Sample Processing | Centrifugation | 2000 × g, 10 minutes | Aliquot and freeze supernatant at -80°C |
| TNF-α Measurement | Assay method | ELISA or MSD immunoassay | Standard curve with recombinant TNF-α |
| Dilution factor | Optimize based on expected range | Quality controls within 15% CV |
The experimental workflow begins with collection of fresh human blood from healthy volunteers following informed consent. This compound is prepared in DMSO stock solutions and diluted in culture medium to achieve final testing concentrations, with vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1%). Blood is aliquoted into sterile polypropylene tubes, pre-incubated with this compound or controls for 60 minutes at 37°C, then stimulated with LPS. Following overnight incubation, samples are centrifuged, and plasma supernatants are collected for TNF-α quantification via ELISA or electrochemiluminescence immunoassay. Data analysis includes calculation of IC₅₀ values using nonlinear regression of concentration-response curves, with normalization to LPS-stimulated vehicle controls representing 100% TNF-α production.
Establishing appropriate efficacy endpoints is crucial for demonstrating this compound's therapeutic potential in clinical trials. For inflammatory indications, primary endpoints should include both clinical improvement and biomarker modulation. In rheumatoid arthritis trials, the ACR20 response criteria at 12-16 weeks represent a standard primary endpoint, while secondary endpoints should include changes in disease activity scores (DAS28-CRP), patient-reported outcomes, and radiographic progression in longer-term studies [6]. For inflammatory bowel disease applications, clinical remission based on Mayo Score or Crohn's Disease Activity Index should be supplemented with endoscopic improvement and biomarker normalization (e.g., fecal calprotectin reduction) [5].
In oncology applications, efficacy assessment should incorporate both traditional radiographic response criteria and pathological biomarkers. For breast cancer trials, objective response rate by RECIST 1.1 criteria should be accompanied by evaluation of cancer stem cell markers and apoptosis induction, as preclinical data demonstrates TMI-1's particular effectiveness against cancer stem cells [4]. Combination therapy trials with chemotherapeutic agents or targeted therapies should assess synergistic effects using appropriate statistical models for drug interaction.
Success criteria should be established hierarchically, with primary efficacy endpoints determining trial success and secondary endpoints providing supportive evidence of this compound's mechanism-based effects. Biomarker endpoints should demonstrate dose-dependent modulation of ADAM17 substrates (TNF-α, IL-6R) and downstream inflammatory mediators (IL-6, ICAM-1, MMPs), confirming target engagement and pathway modulation. Table 3 outlines recommended efficacy endpoints for different therapeutic applications.
Table 3: Efficacy Endpoints for this compound Clinical Trials
| Therapeutic Area | Primary Endpoints | Secondary Endpoints | Exploratory Biomarkers |
|---|---|---|---|
| Rheumatoid Arthritis | ACR20 at 12-16 weeks | DAS28-CRP, HAQ-DI, radiographic progression | Soluble TNF-α, IL-6R, MMPs in serum/synovial fluid |
| Inflammatory Bowel Disease | Clinical remission at 8-12 weeks | Endoscopic improvement, biomarker normalization | Fecal calprotectin, ICAM-1, MMP-12 |
| Oncology (Breast Cancer) | Objective response rate (RECIST) | Progression-free survival, cancer stem cell markers | Apoptosis markers, ERBB2 signaling modulation |
Comprehensive safety monitoring is essential given ADAM17's role in multiple physiological processes and the historical challenges with metalloproteinase inhibitors. The safety assessment plan should include frequent monitoring of musculoskeletal symptoms (arthralgia, tendinitis), as these represented dose-limiting toxicities for earlier MMP inhibitors [8]. Additionally, careful assessment of hepatic function is warranted, as some hydroxamate-based compounds have demonstrated hepatotoxicity at higher doses.
Recommended safety assessments include:
Routine safety monitoring: Standard hematology, serum chemistry, urinalysis, vital signs, and ECG assessments at baseline and regular intervals throughout the treatment period.
Musculoskeletal surveillance: Structured assessment of joint symptoms, tendon pain, and mobility limitations using validated questionnaires, with prompt evaluation of reported symptoms.
Dermatological evaluation: Regular skin examinations given the role of ADAM17 in epidermal homeostasis, with particular attention to rash, dryness, and impaired wound healing.
Infection monitoring: Documentation of all infectious episodes, given the crucial role of TNF-α in host defense, with special attention to opportunistic infections.
A comprehensive risk management plan should include predefined dosing adjustments or treatment discontinuation criteria for specific toxicities, particularly musculoskeletal events that may be mechanism-based. For early-phase trials, inclusion of staggered cohort enrollment with careful dose escalation based on emerging safety data is recommended. Additionally, implementation of prophylactic measures for anticipated class effects (e.g., physical therapy consultation for musculoskeletal symptoms) may enhance patient tolerance and treatment duration.
Understanding ADAM17's central role in inflammatory and oncological signaling pathways is essential for rational clinical trial design. The diagram below illustrates ADAM17's position in key pathological processes and this compound's mechanism of action, highlighting potential therapeutic intervention points.
Diagram 1: ADAM17 Signaling Pathways and this compound Mechanism of Action. This diagram illustrates the central role of ADAM17 in processing key membrane-bound substrates, including pro-TNF-α and EGFR ligands, and the point of intervention by this compound. The color-coded pathways distinguish between inflammatory (red), growth factor (blue), and cellular response (green) pathways, while external stimuli are shown in yellow. The dashed line indicates inhibitory action by this compound.
The following diagram outlines the standardized LPS challenge protocol for assessing this compound's TNF-α inhibitory activity in clinical settings, highlighting key timing considerations and sampling points.
Diagram 2: LPS Challenge Experimental Workflow for Assessing this compound Activity. This diagram outlines the standardized clinical protocol for evaluating TNF-α inhibition, highlighting the critical timing relationship between this compound administration and LPS challenge. The color-coded nodes distinguish between procedural steps (green), drug-related activities (blue), challenge components (yellow), and assessment endpoints (red). The detailed sampling timeline indicates optimal blood collection points for capturing TNF-α pharmacokinetics.
Computational approaches provide valuable tools for optimizing this compound clinical trial design and identifying promising combination strategies. Boolean network modeling of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) has demonstrated utility in predicting synergistic drug interactions and identifying potential resistance mechanisms [6]. These large-scale models, incorporating signaling pathways relevant to inflammation, apoptosis, proliferation, and matrix degradation, can simulate cellular responses to ADAM17 inhibition under various pathological conditions.
For oncology applications, pharmacokinetic/pharmacodynamic (PK/PD) modeling integrating this compound exposure with biomarker modulation (e.g., TNF-α inhibition, apoptosis markers) and efficacy endpoints can inform dose selection and scheduling. Implementation of these modeling approaches in clinical trial design should include:
Quantitative systems pharmacology models incorporating ADAM17 biology to simulate trial outcomes across different dosing regimens and patient populations.
Biomarker-response models establishing relationships between target engagement (TNF-α reduction) and clinical efficacy endpoints.
Drug-disease trial models integrating competitive enrollment, dropout rates, and protocol deviations to optimize trial operational aspects.
These computational approaches enable virtual testing of different trial designs, potentially identifying optimal patient selection criteria, endpoint measurement timing, and combination strategies before committing substantial resources to clinical execution. For this compound development specifically, such modeling could help identify the therapeutic window between efficacy and musculoskeletal toxicity that has challenged previous metalloproteinase inhibitors.
This compound is a matrix metalloproteinase (MMP) inhibitor that was investigated for the treatment of various inflammatory conditions and cardiovascular diseases. As a therapeutic agent, it exerts its effects through specific inhibition of key enzymes involved in tissue remodeling and inflammatory processes. The inhibitory Emax model provides a mathematical framework to quantify the relationship between drug concentration and the magnitude of pharmacological inhibition, enabling precise characterization of this compound's dose-response relationship. This model is particularly valuable during drug development as it helps establish optimal dosing regimens and predict therapeutic efficacy across different patient populations.
The foundation of the inhibitory Emax model rests on the law of mass action, which describes the binding interaction between a drug and its biological target. Derived from receptor pharmacology principles, this model assumes that the effect of a drug is proportional to the fractional occupancy of its receptors or enzymes. For this compound, which functions as an enzyme inhibitor, the model quantifies the maximum possible inhibition (Imax) and the concentration required to achieve 50% of this maximum effect (IC50). These parameters are crucial for understanding the potency and efficacy of this compound in various biological systems, from isolated enzyme preparations to complex in vivo models.
The molecular interaction between this compound and its target enzymes follows the fundamental principles of drug-receptor interactions. According to the law of mass action, the binding between a drug molecule (A) and its receptor (R) can be represented as A + R ⇌ AR, where the equilibrium dissociation constant (Kd) determines the affinity of this interaction [1]. For this compound, which acts as an inhibitory ligand, this binding results in the formation of a drug-enzyme complex that reduces enzymatic activity. The fractional occupancy of enzymes by this compound at equilibrium is given by [A]/([A] + Kd), where [A] represents the concentration of free this compound. This relationship forms the mechanistic basis for the inhibitory Emax model, with the important recognition that in biological systems, the observed IC50 may differ from the theoretical Kd due to factors such as signal amplification and complex receptor dynamics within cellular environments [1].
The inhibitory Emax model specifically characterizes how the physiological effect (E) of this compound changes with concentration (C). The basic model structure for a drug that decreases effect is represented as:
[ E = E_0 - I_{max} \frac{C^n}{IC_{50}^n + C^n} ]
Where E0 represents the baseline effect in the absence of drug, Imax is the maximum inhibition achievable, IC50 is the concentration producing 50% of maximum inhibition, and n is the Hill coefficient that governs the steepness of the concentration-response relationship [1]. For this compound, this model can be applied across multiple experimental contexts, from isolated enzyme systems to complex whole-organism responses, providing a consistent mathematical framework for quantifying its inhibitory properties.
The appropriate model variant must be selected based on the experimental context and the nature of the measured response. The sigmoid inhibitory Emax model with baseline (Model 108 in Phoenix software) is particularly valuable for this compound characterization as it includes all relevant parameters:
[ E = E_0 - I_{max} \frac{C^γ}{IC_{50}^γ + C^γ} ]
Where γ (gamma) represents the shape parameter that accounts for sigmoidicity in the concentration-response curve [2]. The model selection should be guided by the experimental design and the specific research questions being addressed. For initial enzyme inhibition studies, the simple inhibitory model may be sufficient, while for complex in vivo responses or when modeling time-dependent effects, the full sigmoid model with baseline provides more comprehensive characterization. Additionally, when responses are indirect in nature—where the measured response is not immediately proportional to receptor occupancy but depends on downstream biological processes—indirect response models may be more appropriate [3]. These models account for situations where drug effects influence the production or dissipation of response mediators rather than directly modulating the measured endpoint.
Table 1: Key Parameters in Inhibitory Emax Models for this compound
| Parameter | Symbol | Description | Units | Interpretation |
|---|---|---|---|---|
| Baseline Effect | E0 | Response in absence of drug | Effect units | Physiological state before inhibition |
| Maximum Inhibition | Imax | Maximum achievable inhibition | Effect units | Therapeutic efficacy ceiling |
| Half-Maximal Inhibitory Concentration | IC50 | Concentration for 50% Imax | nM or μM | Potency indicator |
| Hill Coefficient | n or γ | Sigmoidicity/shape parameter | Dimensionless | Steepness of concentration-response |
In vitro enzyme inhibition assays provide the most direct measurement of this compound's interaction with its target MMP enzymes. These assays should be conducted using recombinant human MMPs (such as MMP-2, MMP-9, and MMP-14) that are relevant to this compound's therapeutic indications. The protocol begins with preparing a concentration gradient of this compound across a range of at least 6-8 concentrations, spaced logarithmically (e.g., 0.1 nM to 100 μM) to adequately characterize the concentration-response relationship. Each concentration should be tested in triplicate to account for experimental variability. The enzyme reaction is initiated by adding an appropriate fluorogenic or chromogenic substrate specific to the MMP being tested, and product formation is monitored continuously over 30-60 minutes using a plate reader capable of measuring fluorescence or absorbance [4].
The experimental workflow for in vitro enzyme inhibition assays follows a standardized sequence: (1) prepare assay buffer optimized for the specific MMP being tested; (2) pre-incubate this compound with the enzyme for 15-30 minutes to allow equilibrium binding; (3) initiate reaction with substrate; (4) measure product formation continuously; (5) calculate reaction velocities from the linear portion of the progress curves; and (6) determine percentage inhibition relative to vehicle controls. Critical to obtaining reliable data is the inclusion of appropriate controls: positive inhibition controls using known MMP inhibitors, vehicle controls to establish uninhibited reaction rates, and background controls without enzyme to account for non-specific signal. The reaction conditions (pH, ionic strength, temperature) should be carefully controlled and reflect physiological conditions whenever possible to ensure clinical relevance of the derived parameters.
Ex vivo tissue-based assays provide critical information about this compound's activity in more physiologically relevant systems that maintain native tissue architecture and cellular environments. These assays typically utilize human tissue specimens (such as synovial tissue, atherosclerotic plaques, or tumor samples) obtained ethically following surgical procedures. The tissue is precision-cut into slices or explants of uniform thickness (200-300 μm) using a tissue slicer, then incubated with this compound across a concentration range similar to that used in enzyme assays. The incubation period typically ranges from 4 to 24 hours, depending on the specific endpoint being measured. Following incubation, multiple endpoints can be assessed, including MMP activity in tissue homogenates using specific substrates, protein degradation of extracellular matrix components via Western blot or ELISA, and histological evaluation of tissue structure [4].
Table 2: Standard Experimental Conditions for this compound Testing
| Assay Type | MMP Sources | This compound Concentration Range | Incubation Time | Key Endpoints |
|---|---|---|---|---|
| Enzyme Inhibition | Recombinant human MMPs | 0.1 nM - 100 μM | 30-60 minutes | Reaction velocity, % inhibition |
| Cellular Activity | Cell lines (e.g., fibroblasts, macrophages) | 1 nM - 50 μM | 4-48 hours | MMP secretion, substrate degradation |
| Tissue-Based | Human tissue explants | 0.5 nM - 50 μM | 4-24 hours | Tissue MMP activity, ECM integrity |
| Whole Blood | Human blood samples | 10 nM - 100 μM | 2-24 hours | LPS-induced MMP release |
Quantitative analysis of this compound concentration-response data follows a systematic approach to ensure accurate estimation of inhibitory Emax model parameters. The first critical step involves data preprocessing, where raw measurements (e.g., fluorescence units, absorbance values, or substrate degradation percentages) are converted to inhibition percentages relative to positive and negative controls. The inhibition percentage at each this compound concentration is calculated as: % Inhibition = [(Control Response - Test Response) / (Control Response - Background)] × 100. These values are then used for nonlinear regression analysis to fit the inhibitory Emax model. The most robust approach involves using specialized pharmacometric software such as Phoenix WinNonlin, NONMEM, or similar platforms that employ algorithms like Gauss-Newton or Levenberg-Marquardt for parameter estimation [2].
The model fitting process should begin with visual inspection of the concentration-inhibition relationship to determine whether a standard (n=1) or sigmoid (n estimated) Emax model is more appropriate. The sigmoid model is particularly valuable when the concentration-response curve exhibits steep transitions between minimal and maximal effect. During fitting, it's essential to assess the quality of fit through examination of residuals, which should be randomly distributed without systematic patterns. The precision of parameter estimates should be evaluated through confidence intervals derived from the covariance matrix or using bootstrap methods. For this compound, it's particularly important to verify that the estimated Imax is physiologically plausible—for full inhibitors, this should approach 100% inhibition at sufficiently high concentrations, while partial inhibitors will exhibit Imax values substantially less than 100%.
Model validation is an essential step to ensure the reliability and predictive performance of the inhibitory Emax model for this compound. The validation process includes both internal techniques such as bootstrapping and data splitting, and when possible, external validation using independently collected datasets. Bootstrapping involves repeatedly resampling the original data with replacement (typically 1000-2000 iterations) and refitting the model to each resampled dataset to generate empirical distributions of parameter estimates. This approach provides robust confidence intervals that are not dependent on asymptotic assumptions. For diagnostic procedures, multiple aspects should be evaluated: (1) visual predictive checks where simulated data from the fitted model are compared to the observed data; (2) residual analysis to detect systematic biases in the model; and (3) goodness-of-fit criteria including Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) when comparing alternative model structures [5].
Additional validation should address potential complicating factors in this compound pharmacology. Since MMP inhibitors can exhibit differential potency against various MMP subtypes, the model should be tested for consistency across different enzyme sources and experimental conditions. Time-dependent effects should be investigated through extended incubation periods to determine if the IC50 changes with exposure duration, which might suggest slow-binding inhibition or metabolic transformation of the compound. For cellular and tissue-based assays, the potential influence of cellular uptake and intracellular accumulation on the observed IC50 should be considered, as these factors can create discrepancies between nominal concentrations and actual concentrations at the site of action. Only through comprehensive validation can the inhibitory Emax model be confidently applied to predict this compound effects in untested scenarios.
The inhibitory Emax model for this compound provides critical quantitative insights that inform multiple stages of drug development. During lead optimization, the model parameters enable direct comparison of this compound against alternative MMP inhibitors through metrics such as potency (IC50), efficacy (Imax), and selectivity (differential IC50 across MMP subtypes). This quantitative framework supports evidence-based candidate selection by projecting the likelihood of achieving therapeutic concentrations at the target site while maintaining an adequate safety margin. In preclinical development, the model facilitates species scaling by comparing IC50 values across human, primate, and rodent enzyme systems, helping to select the most relevant animal models for efficacy and toxicity testing. The concentration-effect relationship also guides dose selection for initial clinical trials by identifying target concentrations likely to produce meaningful pharmacological effects [6].
In clinical development, the inhibitory Emax model becomes increasingly valuable for interpreting exposure-response relationships in early-phase trials. The model can help explain variable responses among patients by distinguishing between pharmacokinetic factors (differing drug concentrations) and pharmacodynamic factors (differing sensitivity to the drug). For this compound, this is particularly important given the potential for disease-related changes in MMP expression and activity. The model also supports dose individualization strategies by identifying patient characteristics that influence IC50 values. Furthermore, as development progresses, the model can be integrated with pharmacokinetic data to create PK-PD models that simulate various dosing regimens and predict their likelihood of success in larger trials. This model-informed drug development approach increases efficiency by providing a quantitative framework for decision-making throughout the development lifecycle.
Table 3: Diagnostic Criteria for Model Selection and Validation
| Assessment | Method | Acceptance Criteria | Corrective Action |
|---|---|---|---|
| Goodness-of-Fit | Residual plots | Random scatter, no trends | Consider alternative model structures |
| Parameter Precision | Coefficient of variation (CV%) | CV% < 50% for primary parameters | Increase sample size or concentration range |
| Predictive Performance | Visual Predictive Check | >90% of data within 95% CI | Model refinement or covariate inclusion |
| Model Stability | Bootstrap analysis | Parameter estimates within ±20% of original | Check for influential outliers |
To enhance comprehension of this compound's mechanism of action and the experimental approach for characterizing its inhibition, the following diagrams illustrate the key signaling pathways and research methodology.
This visualization depicts the molecular mechanism by which this compound inhibits matrix metalloproteinases (MMPs) and the subsequent physiological effects, highlighting key nodes in the signaling pathway and the points of inhibitory intervention.
This flowchart outlines the comprehensive experimental methodology for characterizing this compound inhibition, from initial assay development through to final model validation and application.
The application of inhibitory Emax modeling to this compound characterization provides a robust quantitative framework that extends throughout the drug development continuum. From initial enzyme assays to clinical dose selection, this mathematical approach transforms qualitative observations about drug effects into precise, predictive relationships between concentration and response. The parameters derived from this modeling—IC50, Imax, and the Hill coefficient—offer fundamental insights into this compound's pharmacological profile, enabling evidence-based decisions at critical development milestones. Furthermore, the model's ability to integrate data across multiple experimental systems creates a cohesive understanding of this compound's behavior that transcends individual assay formats.
As drug development increasingly embraces model-informed approaches, the inhibitory Emax model for this compound serves as a foundation for more complex computational representations that can incorporate time-dependent effects, metabolic transformations, and system-level feedback mechanisms. The protocols and methodologies detailed in these application notes provide researchers with standardized procedures for generating high-quality data that can support regulatory submissions and clinical translation. Through rigorous application of these principles, the full potential of this compound as a therapeutic agent can be efficiently evaluated, accelerating its development while maximizing the understanding of its pharmacological properties.
This compound (TMI-005) is an orally active small molecule characterized as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs), particularly MMP-13 [1]. This dual mechanism represents a unique approach to modulating TNF-α mediated inflammation, as TACE is the primary enzyme responsible for cleaving membrane-bound TNF-α (mTNF-α) to its soluble, biologically active form (sTNF-α) [2]. In inflammatory conditions such as rheumatoid arthritis (RA), excessive TNF-α production drives a pathological cascade of pro-inflammatory signaling, making its regulation a therapeutic priority. Despite demonstrating potent TNF-α inhibition in preclinical and early clinical studies, this compound's development was terminated due to lack of efficacy in Phase II rheumatoid arthritis trials, highlighting the complex relationship between TNF-α inhibition and clinical outcomes [1].
The therapeutic rationale for TACE inhibition stems from TNF-α's position as a master regulator of inflammation. TNF-α exists in both membrane-bound and soluble forms, with the soluble form being primarily generated through TACE-mediated proteolytic cleavage [3]. This cytokine exerts its effects by binding to two main receptors (TNFR1 and TNFR2), initiating complex signaling cascades including NF-κB activation and MAPK pathways that ultimately drive inflammatory responses, cell survival, and in some contexts, programmed cell death [3]. By inhibiting the conversion of membrane-bound TNF-α to its soluble form, this compound potentially offers a more upstream intervention compared to biologic TNF-α inhibitors that target the cytokine itself after processing.
Comprehensive assessment of this compound's inhibitory activity against TNF-α release has been conducted across multiple experimental systems, from cellular assays to clinical studies. The consistency of its concentration-dependent inhibition across these diverse models demonstrates its robust pharmacodynamic profile, though interestingly, this potent TNF-α inhibition did not translate to clinical efficacy in rheumatoid arthritis trials [2]. The table below summarizes the key inhibitory parameters determined across different experimental systems:
Table 1: Summary of this compound TNF-α Inhibition Parameters Across Experimental Systems
| Experimental System | IC₅₀ Value (ng/mL) | Model Type | Key Findings |
|---|---|---|---|
| In vitro cellular assay | 144.0 ± 22.5 | Cell-based system | Concentration-dependent inhibition of TNF-α release |
| Ex vivo human whole blood | 81.7 ± 10.3 | Human tissue model | Enhanced potency in more physiologically relevant system |
| In vivo endotoxin challenge | 126.0 ± 15.8 | Clinical study in healthy subjects | Confirmed target engagement in human subjects |
| SARS-CoV-2 entry inhibition | ~10 nM (IC₅₀ approx.) | A549-ACE2 lung cells | Demonstrated repurposing potential for viral applications |
The data reveals a consistent concentration-response relationship across all tested models, with this compound demonstrating potent inhibition of TNF-α release in the low nanomolar to sub-nanomolar range [2] [4]. The slight variations in IC₅₀ values between experimental systems likely reflect differences in protein binding, cellular permeability, and model complexity. Particularly noteworthy is the maintained potency in the human endotoxin challenge model, which provides strong evidence of target engagement in clinical settings despite the eventual lack of therapeutic efficacy in rheumatoid arthritis patients [2].
The in vitro assessment of this compound's inhibition of TNF-α release provides a controlled cellular environment for initial compound screening and mechanism validation. This protocol utilizes human monocytic cell lines (such as THP-1 or U937) that robustly produce TNF-α when stimulated [2].
Materials and Reagents:
Procedure:
Technical Notes: Include vehicle controls (DMSO <0.1%), cell viability assessment (MTT assay), and minimum n=3 replicates per concentration. The typical IC₅₀ in this system is approximately 144 ng/mL (∼300 nM) [2].
The ex vivo human whole blood assay provides a more physiologically relevant system for evaluating this compound inhibition, as it maintains native protein binding, cellular interactions, and metabolic processes that more closely resemble in vivo conditions [2].
Materials and Reagents:
Procedure:
Technical Notes: The ex vivo system typically shows increased potency with IC₅₀ of approximately 82 ng/mL, potentially due to enhanced cellular access or accumulation in blood components [2]. Use blood within 2 hours of collection for optimal results.
The in vivo endotoxin challenge model in healthy human volunteers provides critical clinical pharmacodynamic data for this compound's TNF-α inhibitory activity and informs dosing regimens for therapeutic trials [2].
Study Design:
Procedure:
Technical Notes: This model demonstrated an average IC₅₀ of 126 ng/mL in clinical studies, confirming target engagement at clinically achievable concentrations [2]. The model uses a mechanism-based PD population approach to account for inter-individual variability.
The following diagram illustrates this compound's dual inhibition mechanism and its position within the TNF-α signaling cascade:
Diagram Title: this compound Dual Inhibition of TACE and MMPs in Inflammation
This mechanism illustrates how this compound simultaneously targets two interconnected pathways in inflammatory diseases: (1) the TACE-mediated TNF-α release that drives inflammation through receptor activation and downstream signaling, and (2) MMP-mediated tissue destruction that contributes to joint damage in conditions like rheumatoid arthritis. The convergence of these pathways explains the therapeutic rationale for dual inhibition despite the eventual lack of clinical efficacy in Phase II trials.
The following diagram outlines the integrated experimental approach for evaluating this compound activity across different biological systems:
Diagram Title: Integrated Workflow for this compound Activity Assessment
This integrated workflow demonstrates the systematic approach to characterizing this compound's TNF-α inhibitory activity, progressing from reductionist cellular models to clinically relevant human studies. Each experimental system provides complementary information, with in vitro models offering mechanistic insights, ex vivo systems adding physiological complexity, and in vivo challenges establishing clinical relevance. The consistent demonstration of TNF-α inhibition across these diverse systems, despite the lack of clinical efficacy in rheumatoid arthritis, highlights the complex pathophysiology of inflammatory diseases and potential disconnect between TNF-α inhibition and clinical outcomes in certain conditions.
Recent research has identified novel applications for this compound in SARS-CoV-2 virology, where its TACE/ADAM17 inhibitory activity demonstrates potential for limiting viral entry and syncytia formation. The metalloproteases ADAM10 and ADAM17 have been shown to facilitate SARS-CoV-2 cell entry and contribute to the characteristic cell fusion (syncytia) observed in COVID-19 pathology [4]. In this context, this compound has been repurposed as a research tool to investigate these mechanisms.
Protocol Adaptation for SARS-CoV-2 Spike Protein Cleavage:
This application demonstrates this compound's broad antiviral potential with IC₅₀ values approximately 10 nM against multiple SARS-CoV-2 variants, significantly more potent than its TNF-α inhibitory concentrations [4]. The findings establish ADAM proteases as promising host-directed antiviral targets and position this compound as a valuable tool compound for studying virus-host cell interactions.
While this compound failed to demonstrate clinical efficacy in rheumatoid arthritis trials, it remains a useful tool compound for studying TNF-α processing inhibition in disease-relevant models. The compound can be applied to rheumatoid arthritis fibroblast-like synoviocyte (RA-FLS) cultures to investigate its effects on the complex inflammatory networks driving joint destruction [5].
Protocol Adaptation for RA-FLS Studies:
These applications demonstrate how this compound continues to provide value as a mechanistic probe in disease-relevant systems, helping to elucidate the complex relationship between TACE inhibition, TNF-α processing, and inflammatory pathology despite its failure as a therapeutic agent.
This compound represents a potent and well-characterized TACE/MMP inhibitor with demonstrated activity across multiple experimental systems, from cellular assays to clinical challenge models. The comprehensive protocols outlined herein provide researchers with robust methodologies for assessing TNF-α inhibition in various contexts, whether for basic mechanism studies, drug development applications, or emerging research areas such as COVID-19 virology. The consistent IC₅₀ values observed across different experimental systems (81-144 ng/mL) confirm reliable target engagement, while the more potent activity observed in SARS-CoV-2 models (∼10 nM) suggests context-dependent potency variations [2] [4].
The dissociation between this compound's potent TNF-α inhibitory activity and its lack of clinical efficacy in rheumatoid arthritis trials highlights the complexity of inflammatory pathophysiology and potential limitations of isolated TNF-α suppression in complex autoimmune diseases. This disconnect underscores the importance of comprehensive pathway analysis and integrated experimental approaches when evaluating anti-inflammatory therapeutics. Nevertheless, this compound remains a valuable tool compound for studying TACE/ADAM17 biology, with emerging applications in virology and continuing utility in inflammation research.
Apratastat (development code TMI-005) represents a clinically investigated small molecule therapeutic agent belonging to the thiomorpholine sulfonamide hydroxamate family. This synthetic compound functions as an orally active, potent, and reversible dual inhibitor that simultaneously targets tumor necrosis factor-α converting enzyme (TACE/ADAM17) and multiple matrix metalloproteinases (MMPs). As a zinc-binding hydroxamate, this compound exhibits a molecular weight of 414.49 g/mol with the chemical formula C₁₇H₂₂N₂O₆S₂, characterized by high structural complexity that enables its unique pharmacological profile [1] [2].
Initially developed for autoimmune conditions, this compound entered clinical trials for rheumatoid arthritis but demonstrated unexpected limitations in clinical efficacy despite promising preclinical results [3]. The compound has since garnered renewed interest for potential therapeutic repurposing in other disease areas characterized by inflammatory dysregulation, including severe COVID-19 and certain oncology indications [4]. Its current status remains investigational, with commercial availability limited to research applications through specialized chemical suppliers [2] [5]. The intriguing disconnect between this compound's potent TNF-α inhibition in biochemical assays and its modest clinical performance in rheumatoid arthritis continues to represent an active area of scientific inquiry, suggesting complex biology underlying ADAM17 inhibition in different pathological contexts [3].
This compound exerts its pharmacological effects primarily through dual enzyme inhibition that modulates key proteolytic processes in inflammatory disease and cancer:
ADAM17 (TACE) Inhibition: this compound directly and selectively inhibits ADAM17, a transmembrane metalloprotease responsible for the ectodomain shedding of membrane-bound precursors of tumor necrosis factor-α (TNF-α) and other critical immunomodulators. By preventing ADAM17-mediated proteolytic activation, this compound effectively reduces soluble TNF-α levels in the extracellular environment, thereby diminishing TNF-α-driven inflammatory signaling [1] [6] [5].
Matrix Metalloproteinase (MMP) Inhibition: The compound simultaneously inhibits several MMPs, including collagenase 3 (MMP-13) and interstitial collagenase (MMP-1), which are zinc-dependent endopeptidases responsible for extracellular matrix degradation. This complementary activity potentially addresses tissue remodeling aspects of inflammatory diseases and cancer progression [1].
The following diagram illustrates the key signaling pathways regulated by ADAM17 and inhibited by this compound:
ADAM17-mediated proteolytic processing regulates numerous physiological and pathological processes through its diverse substrate repertoire. This sheddase controls the bioavailability of numerous cytokines, growth factors, receptors, and adhesion molecules [6]. Recent research has identified CD122 (the IL-2 receptor β chain) as a novel ADAM17 substrate, revealing an additional mechanism through which this compound may enhance CD8+ T cell responses by preserving surface CD122 expression and increasing responsiveness to IL-2 and IL-15 stimulation [7]. This finding suggests this compound may have previously unappreciated immunomodulatory applications in cancer immunotherapy by potentially enhancing T cell effector functions.
Table 1: Summary of this compound Pharmacological Activity Across Experimental Systems
| Experimental System | Measured Parameter | Value | Reference |
|---|---|---|---|
| In vitro enzymatic assay | ADAM17/MMP IC₅₀ | 144 ng/mL (347 nM) | [3] |
| Ex vivo human PBMC assay | TNF-α inhibition IC₅₀ | 81.7 ng/mL (197 nM) | [3] |
| In vivo endotoxin challenge | TNF-α inhibition IC₅₀ | 126 ng/mL (304 nM) | [3] |
| Cell-based assay (HUVEC) | Effective concentration | 10 μM | [5] |
| In vivo inflammation model | Effective dose | 10 mg/kg (i.p.) | [4] |
| In vivo tumor model | Effective dose | 10 mg/kg (p.o.) | [5] |
Table 2: this compound Chemical Properties and Pharmacokinetic Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 414.49 g/mol | [1] |
| Chemical Formula | C₁₇H₂₂N₂O₆S₂ | [1] |
| CAS Registry | 287405-51-0 | [1] [5] |
| Solubility | ≥100 mg/mL in DMSO (241 mM) | [5] |
| Oral Bioavailability | Confirmed (animal studies) | [5] |
| Protein Binding | Not fully characterized | [1] |
| Metabolism | Not fully characterized | [1] |
| Half-life | Not fully characterized | [1] |
Purpose: To quantitatively determine the inhibitory potency (IC₅₀) of this compound against recombinant ADAM17 and various MMP enzymes [3].
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate the functional inhibition of TNF-α release in primary human peripheral blood mononuclear cells (PBMCs) [3] [8].
Materials:
Procedure:
Data Analysis:
Purpose: To evaluate this compound efficacy in reducing inflammation and tissue damage in preclinical models [4].
Materials:
Procedure:
Data Analysis:
This compound was initially evaluated in clinical trial NCT00095342 for active rheumatoid arthritis. The compound demonstrated potent inhibition of TNF-α release in human studies with an IC₅₀ of 126 ng/mL, yet failed to show significant clinical efficacy despite adequate target engagement [1] [3]. This efficacy paradox highlights the complexity of TNF-α biology in rheumatoid arthritis and suggests that ADAM17 inhibition may not be sufficient to modulate established disease, potentially due to redundant inflammatory pathways or differential effects of soluble versus membrane-bound TNF-α [3].
Recent preclinical studies have demonstrated that this compound significantly reduces pulmonary inflammation in a mouse model of COVID-19 lung injury. The compound administered at 10 mg/kg intraperitoneally resulted in:
These findings suggest this compound may offer a promising therapeutic approach for mitigating cytokine storm syndrome and acute lung injury in severe viral infections by simultaneously targeting multiple aspects of the hyperinflammatory response.
Emerging evidence indicates this compound possesses anti-tumor and anti-angiogenic activity in preclinical cancer models:
In MC38 colorectal cancer xenograft models, oral administration of this compound (10 mg/kg daily for 14 days) significantly inhibited tumor growth and reduced tumor angiogenesis and lymphangiogenesis [5].
Mechanistic studies reveal that ADAM17 inhibition enhances CD8+ T cell anti-tumor responses through preservation of CD122 surface expression, potentially improving chimeric antigen receptor (CAR) T cell efficacy in solid tumors [7].
This compound may help overcome radiotherapy resistance in non-small cell lung cancer (NSCLC) by modulating the tumor microenvironment [5].
Solubility and Storage:
In vivo Formulations:
Cell-based assays: When evaluating this compound in cellular systems, consider using concentrations in the 100 nM-10 μM range based on target IC₅₀ values and account for potential reduction in soluble receptor shedding that may influence cytokine signaling [7] [5].
In vivo dosing: The established efficacious dose in murine models is 10 mg/kg administered via intraperitoneal injection or oral gavage. For translation to human equivalent dosing, apply standard allometric scaling factors [4] [5].
Control experiments: Always include appropriate controls for zinc-binding hydroxamate compounds, as this chemotype may exhibit off-target effects against other metalloproteases. Consider including selective MMP inhibitors or ADAM17-specific antibodies as comparator agents where appropriate [9].
This compound represents a valuable research tool for investigating ADAM17 and MMP biology in inflammatory diseases, cancer, and immunity. The detailed protocols and data summarized in these application notes provide researchers with comprehensive methodological guidance for studying this dual inhibitor in various experimental systems. While clinical development for rheumatoid arthritis was discontinued, the compound continues to offer significant translational potential in other therapeutic areas, particularly for conditions driven by excessive cytokine release and immune dysregulation. The ongoing research into ADAM17 biology continues to reveal new substrates and physiological functions, suggesting that this compound may have utility in exploring these emerging pathways.
Apratastat (TMI-005) is an orally active, non-selective, and reversible inhibitor of TACE (ADAM17) and various Matrix Metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of TNF-α release [1].
The table below summarizes its key physicochemical properties and recommended storage conditions [2] [1].
| Property | Value / Description |
|---|---|
| Synonyms | TMI-005 [2] [1] |
| CAS Number | 287405-51-0 [1] |
| Molecular Formula | C₁₇H₂₂N₂O₆S₂ [1] |
| Molecular Weight | 414.50 g/mol [1] |
| Chemical Structure | Provided by supplier (see MedChemExpress) [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (241.25 mM) [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (avoid repeated freeze-thaw cycles) [1] |
For in vitro assays, this compound is typically dissolved in DMSO.
For animal studies, the DMSO stock solution is further diluted into biocompatible formulations. The table below summarizes two validated protocols [1].
| Component | Protocol 1 | Protocol 2 |
|---|---|---|
| DMSO Stock | 10% | 10% |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | - |
| SBE-β-CD (20% in Saline) | - | 90% |
| Final Concentration | ≥ 2.5 mg/mL (clear solution) | ≥ 2.5 mg/mL (clear solution) |
Preparation Steps (for Protocol 1):
This protocol is based on a study investigating the reduction of SARS-CoV-2-related lung inflammation [1].
The following diagram illustrates the core signaling pathway targeted by this compound in this inflammatory context:
This protocol demonstrates the anti-angiogenic effect of this compound [1].
This in vivo protocol validates the therapeutic potential of this compound in oncology [1].
The table below summarizes the key pharmacological and in vitro activity data available for Apratastat.
| Parameter | Value / Description | Context / Condition | Source |
|---|---|---|---|
| IC₅₀ (In Vitro) | 144 ng/mL (∼0.35 µM) | Inhibition of TNF-α release in an in vitro assay [1]. | Clinical Study |
| IC₅₀ (Ex Vivo) | 81.7 ng/mL (∼0.20 µM) | Inhibition of TNF-α release in an ex vivo study [1]. | Clinical Study |
| IC₅₀ (In Vivo PD Model) | 126 ng/mL (∼0.30 µM) | Plasma concentration for 50% inhibition in an endotoxin-challenged human study [1]. | Clinical Study |
| Molecular Weight | 414.50 g/mol | Chemical Formula: C₁₇H₂₂N₂O₆S₂ [2] [3]. | Supplier Data |
| CAS Number | 287405-51-0 | Unique chemical identifier [2] [3]. | Supplier Data |
| Mechanism of Action | Dual inhibitor of TACE (ADAM17) and MMPs | Orally active, reversible inhibitor [2] [1] [3]. | Multiple Sources |
Since a specific analytical method for this compound is not documented in the available literature, the following protocol is proposed based on standard bioanalytical practices and methods used for structurally complex drugs [4].
This method is adapted from a validated approach for other drugs, outlining the key steps for developing a precise and accurate HPLC-based assay [4].
Instrumentation and Chromatographic Conditions
Preparation of Standard Solutions and Quality Controls
Sample Preparation (Liquid-Liquid Extraction)
Method Validation The developed method should be validated according to US FDA bioanalytical method validation guidelines to ensure reliability [4]. Key parameters include:
This compound is an orally active, reversible dual inhibitor that targets both Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [1] [3]. The following diagram illustrates its mechanism and a general experimental workflow for in vitro and in vivo studies.
Diagram 1: Mechanism of Action and Research Applications of this compound. This compound inhibits TACE and MMP enzymes, leading to reduced TNF-α release and extracellular matrix (ECM) degradation, with potential applications in oncology and immunology [2] [1] [3].
It is crucial to note that the analytical method provided above (Protocol 1) is a proposal based on methodologies for similar molecules, as a specific, validated method for this compound was not found in the available literature. Future research needs to:
The design of stability studies evolves as a product progresses through clinical development. The table below summarizes the key objectives and typical conditions for each phase [1].
| Clinical Phase | Primary Objective | Study Conditions & Duration | Key Analytical Methods |
|---|---|---|---|
| Phase 1 | Identify degradation pathways; select formulation. | Accelerated (e.g., 40°C/75% RH for 1-3 months). | HPLC-UV, SEC for purity, visual inspection, LC-MS for modifications [1]. |
| Phase 2 | Comprehensive assessment under storage conditions. | Long-term (e.g., 5°C); Intermediate (e.g., 25°C/60% RH) for 6-12 months. | IEC for charge variants, DSC/CD for structure, container-closure testing [1]. |
| Phase 3 | Support regulatory submission and shelf-life claim. | Long-term (e.g., 5°C for 24-36 months) across multiple batches. | Cell-based bioassays for potency; quantification of aggregates and fragments [1]. |
1.1 Objective: To identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating properties of analytical methods.
1.2 Materials:
1.3 Experimental Workflow: The following diagram illustrates the logical workflow for conducting forced degradation studies.
1.4 Method Details:
During a product's lifecycle, replacing an analytical method may be necessary. A formal method bridging study is required to demonstrate that the new method performs equivalently to or better than the old one, ensuring the continuity of historical data and product specifications [3].
Key Steps for a Successful Method Bridge:
Statistical analysis is critical for establishing reliable shelf-life and expiration dates.
Therapeutic proteins are sensitive to degradation by UV A and visible light. The mechanisms can be complex, often involving photosensitizers or the formation of free radicals that oxidize amino acids like Tryptophan, Tyrosine, and Histidine [2].
Protocol 2: Detailed Photostability Testing per ICH Q1B
2.1 Objective: To evaluate the intrinsic photosensitivity of the drug substance and product when exposed to light.
2.2 Materials:
2.3 Procedure:
Adherence to regulatory guidelines is mandatory. The following table lists key guidance documents relevant to stability testing and analytical methods [3].
| Agency | Guidance Document | Focus Area |
|---|---|---|
| FDA | Changes to an Approved Application (July 1997) | Requirements for post-approval changes [3]. |
| FDA | Analytical Procedures and Method Validation (July 2015) | Method validation criteria [3]. |
| ICH | Q1A(R2) Stability Testing for New Drugs and Products | Core stability study design [1]. |
| ICH | Q1B Photostability Testing of New Active Substances and Medicinal Products | Specifics of photosafety testing [2]. |
| ICH | Q2(R1) Validation of Analytical Procedures | Defines validation parameters [3]. |
| ICH | Q5E Comparability of Biotechnological/Biological Products | Covers changes in manufacturing process [3]. |
Batch Selection and Site Transfer: Stability studies for regulatory submission should include at least three batches. When transferring manufacturing sites, stability studies must be conducted at the new site to demonstrate that the product's stability profile remains unchanged [1].
While this guide is built on established regulatory and scientific principles for biopharmaceuticals, a complete stability profile for this compound itself would require product-specific experimental data. The protocols and workflows provided here, from forced degradation to photostability testing, offer a solid framework for designing and executing a compliant and scientifically rigorous stability program.
| Aspect | Details |
|---|---|
| Drug Name | Apratastat (TMI-005) [1] [2] |
| Classification | Small molecule, orally active inhibitor [2] |
| Primary Targets | ADAM17 (TACE) and Matrix Metalloproteinases (MMPs) [1] [2] |
| Mechanism of Action | Reversible, non-selective inhibitor of TACE/MMPs; inhibits release of soluble TNF-α [2] |
| Typical Working Concentration (In Vitro) | 10 μM [2] |
| Standard Incubation Time (In Vitro) | 24 hours [2] |
| Key Read-Outs | • TNF-α & IL-6 mRNA/protein levels [2] • ADAM17 activity & protein levels [2] • MCAM (CD146) release [2] | | Molecular Formula | C₁₇H₂₂N₂O₆S₂ [2] | | CAS Number | 287405-51-0 [2] |
The following workflow outlines a standard procedure for investigating this compound's effects in a human umbilical vein endothelial cell (HUVEC) model, based on published research [2].
The protocol above can be adapted to investigate various biological processes, with supporting evidence from the literature:
This compound serves as a potent, reversible inhibitor for dissecting the role of ADAM17 and MMPs in cell culture. The standard protocol of 10 μM concentration with a 24-hour incubation provides a solid starting point for experiments targeting inflammatory signaling, cell surface receptor shedding, and tumor-related pathways.
The following table summarizes key quantitative data from recent animal model market analyses, which underscores the importance and resource allocation in this field, particularly in areas like oncology and metabolic disease research where MMP inhibitors like Apratastat are often applied [1] [2].
| Metric | Market Analysis 1 | Market Analysis 2 |
|---|---|---|
| Market Value (2025) | USD 2.0 billion | USD 2.8 billion |
| Projected Value (2035) | USD 3.6 billion | USD 5.1 billion |
| Forecast CAGR | 6.0% | 6.2% |
| Leading Species (Market Share) | Mice (65%) | Mice (52%) |
| Leading Application (Market Share) | Drug Discovery/Development (55%) | Oncology (41%) |
The U.S. Food and Drug Administration (FDA) provides a structured Animal Model Qualification Program (AMQP). This program establishes a framework for qualifying animal models for use in regulatory submissions, ensuring they reliably produce a disease process that corresponds to the human condition. Utilizing a qualified model can expedite product development and regulatory review [3].
Since specific signaling pathways for this compound were not found, you can use the Graphviz DOT language to create them once you have the data. Below is a template for a generic drug mechanism of action diagram. You can adapt it by replacing the placeholder nodes and labels with details specific to this compound (e.g., its target like an MMP enzyme, its effects on specific pathways like apoptosis or inflammation).
This diagram illustrates a hypothetical mechanism of action for a drug, showing how it interacts with a target to modulate biological pathways and produce a phenotypic outcome.
This compound (development codes TMI-005, TMI-05) is an orally active small molecule that functions as a dual inhibitor of tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This novel therapeutic agent was developed to modulate key inflammatory pathways by targeting the proteolytic shedding of TNF-α and other membrane-bound proteins involved in inflammation and tissue remodeling. As a zinc-dependent metalloproteinase inhibitor, this compound represents a class of compounds designed to intervene in inflammatory cascades at the enzymatic level, potentially offering advantages over biological agents that target cytokines directly.
The development of this compound progressed to Phase 2 clinical trials for rheumatoid arthritis (RA), though it was ultimately discontinued for this indication despite demonstrating adequate target engagement [1]. Recent investigations have revealed its potential application in other pathological conditions characterized by excessive inflammation, particularly COVID-19-related acute lung injury [2]. The drug's mechanism centers on its ability to potently inhibit TNF-α release in vitro, ex vivo, and in vivo settings, with well-characterized concentration-response relationships that informed dosing regimen selection in clinical trials [3].
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Drug Type | Small molecule |
| Molecular Formula | C₁₇H₂₂N₂O₆S₂ |
| CAS Registry | 287405-51-0 |
| Mechanism of Action | Dual inhibitor of ADAM17/TACE and MMPs |
| Development Status | Discontinued (Phase 2 for RA) |
| ATC Code | Not assigned |
The relationship between this compound plasma concentrations and TNF-α inhibition has been characterized through population-based modeling approaches using data from three clinical studies in healthy subjects. These studies administered this compound orally as both single doses and multiple doses (twice daily), enabling comprehensive assessment of its exposure-response profile [3]. The inhibitory effects were quantified using Emax models that demonstrated consistent concentration-dependent inhibition across different experimental systems.
Table 2: Pharmacokinetic-Pharmacodynamic Parameters of this compound
| Parameter | In Vitro Value | Ex Vivo Value | In Vivo Value |
|---|---|---|---|
| IC₅₀ (TNF-α inhibition) | 144 ng/mL | 81.7 ng/mL | 126 ng/mL |
| Model Type | Inhibitory Emax | Inhibitory Emax | Mechanism-based PD |
| Study Type | Cell-based assay | Human whole blood | Endotoxin challenge in healthy subjects |
| Dosing Regimen | Not applicable | Not applicable | Single & multiple twice-daily doses |
Purpose: To evaluate the concentration-dependent inhibition of TNF-α release by this compound in an ex vivo human whole blood system.
Materials and Reagents:
Procedure:
Data Analysis:
This compound was evaluated in a Phase 2 randomized controlled trial in patients with active rheumatoid arthritis. The clinical trial design incorporated the twice-daily dosing regimen based on pharmacokinetic modeling that predicted sustained TNF-α inhibition would be necessary for therapeutic efficacy.
Clinical Protocol Summary:
Recent preclinical investigations have explored this compound's potential in mitigating SARS-CoV-2-induced lung injury through modulation of ADAM17-mediated inflammatory signaling [2].
Experimental Model:
Key Results:
This compound exerts its therapeutic effects through dual inhibition of ADAM17 (also known as TACE) and matrix metalloproteinases (MMPs). ADAM17 is a transmembrane metalloprotease responsible for the ectodomain shedding of numerous cell surface proteins, including the critical inflammatory mediator TNF-α [4]. The enzyme consists of multiple domains: prodomain, metalloprotease catalytic domain, disintegrin domain, membrane proximal domain, transmembrane domain, and cytoplasmic tail [4]. The catalytic domain contains the characteristic HEXGHXXGXXHD zinc-binding motif where this compound is thought to interact.
The mechanism-based pharmacodynamic model of this compound involves reversible coordination with the zinc ion in the active site of ADAM17, preventing the proteolytic cleavage of membrane-bound TNF-α into its soluble active form. This inhibition reduces the availability of soluble TNF-α to engage TNF receptors on immune and tissue cells, thereby attenuating downstream inflammatory signaling through the NF-κB and MAPK pathways [3]. Additionally, by inhibiting specific MMPs, this compound modulates extracellular matrix remodeling and mitigates tissue destruction in inflammatory conditions.
Diagram 1: this compound Mechanism of Action - Inhibition of ADAM17-Mediated TNF-α Release
The selection of a twice-daily dosing regimen for this compound in clinical trials was predicated on several pharmacological considerations essential for maintaining continuous target coverage throughout the dosing interval:
Dosing Strategy: The recommended twice-daily dosing regimen typically involves administration every 12 hours to maintain plasma concentrations consistently above the IC₅₀ threshold. For the 50 mg and 100 mg twice-daily regimens used in clinical trials, this approach provided adequate exposure to inhibit approximately 80-90% of TNF-α release based on Emax model projections [3]. The total daily exposure rather than peak concentrations appears to be the primary determinant of efficacy for metalloproteinase inhibitors like this compound, supporting the divided daily dosing approach over once-daily administration.
This compound was developed as an oral formulation suitable for twice-daily administration in outpatient settings. Based on its chemical properties and clinical trial data, several key formulation characteristics should be considered:
Stability and Compatibility:
Administration Guidelines:
Despite its discontinuation for rheumatoid arthritis, this compound remains a valuable pharmacological tool for understanding metalloproteinase inhibition and continues to show promise for other inflammatory conditions. The well-characterized PK-PD relationship and established twice-daily dosing regimen provide a solid foundation for further investigation of this compound in diseases where ADAM17/MMP activity plays a central role.
The experimental protocols outlined in this document – particularly the TNF-α inhibition assay and acute lung injury model – offer researchers validated methods for evaluating this compound's activity in both in vitro and in vivo systems. Future research directions should explore its potential in other ADAM17-mediated pathologies such as cardiovascular diseases, neurodegenerative disorders, and additional inflammatory lung conditions beyond COVID-19-related injury [4].
If your IC50 values are inconsistent, work through the following checklist to identify potential sources of error.
| Potential Cause | Manifestation | Corrective Action |
|---|---|---|
| Calculation Method [1] | Inconsistent IC50 values from same dataset. | Standardize single method (e.g., 4PL, 3PL) and software across all studies. |
| Assay Parameter [1] | Varying inhibition curves and potency ranks. | Use consistent parameter (e.g., efflux ratio, net flux) for all compound evaluations. |
| Data Normalization [1] | Altered curve shape and IC50 value. | Consistent use of "% inhibition" or "% of control" for all analyses; validate choice. |
| Cell-Based Assay Conditions [1] | Poor reproducibility between experiment runs. | Control cell passage, monolayer age, culture conditions; use consistent cell source. |
| Inhibitor/Substrate Specificity [1] | Unexpected inhibition or lack of expected effect. | Use recommended probe substrates; verify inhibitor specificity for target transporter. |
Always report the specific equation, normalization method, and software used for IC50 calculation. Include validation data for your assay system using known inhibitors and non-inhibitors to establish performance benchmarks [1].
Develop and adhere to a Standard Operating Procedure (SOP) that details every aspect of the assay, from cell culture and substrate concentration to the specific model used for curve fitting. Validate this SOP with a set of standard compounds before applying it to new investigational drugs [1].
This could be due to differences in the assay system, such as lower transporter expression in your cell line, a different probe substrate, or the specific calculation parameter (e.g., using efflux ratio versus net flux) [1]. Ensure your experimental conditions closely mirror those used in the literature you are comparing against.
This is a direct method for evaluating the potential of new drugs as inhibitors of efflux transporters like P-gp [1].
This colorimetric assay is used to measure cell viability and proliferation, often used to determine the cytotoxic IC50 of a compound [2].
The following diagrams, generated using Graphviz, illustrate core experimental and conceptual relationships. You can use the DOT code to regenerate or modify them.
This flowchart outlines a logical pathway for diagnosing sources of IC50 variability.
IC50 variability troubleshooting decision tree
This diagram shows major signaling pathways that can influence cell response and viability in assays, which is crucial context for interpreting results.
Signaling pathways influencing cell differentiation
The table below summarizes the key quantitative findings from clinical and non-clinical studies on Apratastat.
| Study Type | Reported IC₅₀ for TNF-α Inhibition | Clinical Outcome in RA | Source & Explanation |
|---|---|---|---|
| In Vitro Study | Population mean IC₅₀ of 144 ng/mL | Not Applicable | [1] |
| Ex Vivo Study | Population mean IC₅₀ of 81.7 ng/mL | Not Applicable | [1] |
| In Vivo Study | Population mean IC₅₀ of 126 ng/mL | Not Applicable | [1] |
| Clinical Trial (Phase II) | Exposure was adequate for TNF-α inhibition | Lack of Efficacy (Development terminated) | [1] [2] [3] The drug provided sufficient exposure to inhibit TNF-α release but did not show clinical benefit in RA patients. |
Researchers have proposed several hypotheses to explain why effective TNF-α inhibition did not translate into clinical success for this compound.
For researchers facing similar challenges in drug development, consider the following experimental approaches.
The case of this compound highlights the complexities of targeting ADAM17. Future strategies may include:
What is the documented clinical response to Apratastat? this compound was investigated for the treatment of Active Rheumatoid Arthritis but did not prove to be efficacious in clinical trials, despite adequate exposure to inhibit TNF-α release [1] [2].
How potent was this compound in inhibiting TNF-α in studies? Pharmacodynamic studies showed this compound is a potent inhibitor of TNF-α release. The population mean half-maximal inhibitory concentration (IC₅₀) was characterized across different study models [2]:
| Study Model | Population Mean IC₅₀ (ng/mL) |
|---|---|
| In vitro | 144 |
| Ex vivo | 81.7 |
| In vivo (endotoxin-challenged healthy subjects) | 126 |
For researchers seeking to investigate similar compounds or mechanisms, the following summarizes key experimental approaches from the literature on this compound.
1. Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling
2. Ex Vivo and In Vitro Potency Assessment
The diagram below outlines the intended mechanism of this compound and the hypothesized reasons for its clinical failure.
The disconnect between this compound's strong TNF-α inhibition and its lack of clinical efficacy highlights a critical challenge in drug development. The failure is attributed to several key factors [2] [4]:
This section addresses common questions about measuring and interpreting drug efficacy in clinical and preclinical studies.
| Question | Investigation Area | Key Parameters to Check | Potential Resolution |
|---|---|---|---|
| Inconsistent efficacy results between study phases? | Patient population & disease staging | ACPA/RF serostatus; Disease activity scores (DAS28, SDAI); Inflammatory markers (CRP, ESR) [1] [2] | Stratify analysis by serological status and baseline disease activity. |
| High placebo response in clinical trials? | Study design and participant selection | Inclusion criteria stringency; Use of concomitant medications; Objective inflammation measures (e.g., MRI) [3] [4] | Incorporate imaging-confirmed synovitis in inclusion criteria [4]. |
| How to define a clinically meaningful efficacy endpoint? | Treatment targets and goals | Target: DAS28-CRP < 2.6 (remission) or ≤ 3.2 (low disease activity); Target: SDAI ≤ 3.3 (remission) or ≤ 11 (low disease activity) [5] | Aim for treat-to-target goals. Patients achieving these at 6 months show better long-term outcomes [5]. |
This section helps with challenges in early research, from validating a drug's mechanism of action to transitioning from animal models.
| Question | Investigation Area | Key Parameters to Check | Potential Resolution |
|---|---|---|---|
| How to demonstrate target engagement in vitro? | Assay design and biomarker selection | Target phosphorylation/cleavage; Downstream pathway modulation (e.g., NF-κB, JAK/STAT); Cytokine production (TNF-α, IL-6) [6] | Use a combination of functional, phospho-protein, and gene expression assays. |
| Lack of translational efficacy from animal models to humans? | Model relevance and dosing | Animal model choice (e.g., CIA, CAIA); Drug exposure and PK/PD relationship; Biomarker concordance (e.g., cytokine reduction) | Benchmark against species-specific target engagement and pathway coverage. |
| Defining the optimal therapeutic window? | Preclinical safety and efficacy | Efficacy in model vs. cytotoxic concentration; Safety Focus: Major adverse Cardiovascular Events (MACE), Venous Thromboembolism (VTE), serious infection, malignancy rates [7] | Conduct thorough preclinical toxicology studies focused on organ systems of concern for the drug class [7]. |
This section deals with interpreting the safety profile of an investigational drug and managing adverse events.
| Question | Investigation Area | Key Parameters to Check | Potential Resolution |
|---|---|---|---|
| How to contextualize the observed safety profile? | Risk-benefit assessment | Compare AE rates (per 100 patient-years) to active comparators and placebo; Monitor for class-specific safety signals [7] | Use clinical trial data to calculate exposure-adjusted incidence rates for clear comparison [7]. |
| Managing common adverse events in trials? | Proactive monitoring and management | Common AEs: Upper respiratory tract infections, nasopharyngitis, herpes zoster, urinary tract infection [7] | Implement preemptive management protocols (e.g., vaccination, symptomatic treatment) to reduce discontinuation rates. |
To ensure consistency and reproducibility in your research on apratastat, here are detailed methodologies for critical experiments.
The following diagram illustrates the logical flow of this experimental protocol:
This compound (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary confirmed mechanism is to inhibit the release of TNF-α [1] [2].
The table below summarizes the key quantitative data for this compound's potency across different study types [1].
| System | IC₅₀ Value (ng/mL) | Description |
|---|---|---|
| In Vitro | 144 | Population mean IC₅₀ for inhibition of TNF-α release. |
| Ex Vivo | 81.7 | Population mean IC₅₀ for inhibition of TNF-α release. |
| In Vivo | 126 | IC₅₀ from a mechanism-based PD model in an endotoxin-challenge study. |
Q1: Why did this compound show effective TNF-α inhibition in preclinical models but lack efficacy in rheumatoid arthritis (RA) clinical trials?
Q2: Our in vitro TNF-α inhibition data is highly variable. How can we optimize the assay design?
This protocol provides a methodology for assessing the pharmacodynamic effect of this compound [1].
The following diagram illustrates the role of ADAM17 in TNF-α signaling and the point of inhibition by this compound.
The workflow shows that this compound inhibits ADAM17, preventing the cleavage of membrane-bound Pro-TNFα into its active, soluble form, thereby blocking the subsequent inflammatory signaling cascade [1] [4] [5].
The table below summarizes frequent problems encountered in assays relevant to drug discovery, along with their potential solutions.
| Problem | Possible Causes | Proposed Solutions & Optimization |
|---|
| Low Sensitivity [1] | - Low antibody affinity/titer
Here are detailed methodologies for two powerful, label-free techniques highly useful for characterizing a compound like Apratastat.
This protocol is used to identify direct protein targets of a small molecule without chemical modification [4].
Workflow Overview
Detailed Procedure [4]
Lysate Preparation:
Compound Incubation:
Protease Digestion:
Analysis:
This colorimetric assay measures cell viability and metabolic activity, useful for assessing this compound's cytotoxic effects [2] [3].
Workflow Overview
When optimizing assays for a novel compound like this compound, keep these broader principles in mind:
You can use the following table as a template to document and address specific issues encountered with Apratatstat. The "Potential Root Causes" and "Suggested Investigations" are based on common problems in early-stage drug development [1].
| Reported Issue | System/Assay Impacted | Observed Experimental Phenotype | Potential Root Causes | Suggested Investigations & Validations |
|---|
| Inconsistent Efficacy | Cell-based proliferation/viability assay | High variability in IC50 values between replicates; loss of effect over passages. | Compound instability in buffer or media. Cell line drift or change in target expression. Inconsistent assay conditions (e.g., seeding density, serum batch). | Confirm compound stability (HPLC). Re-authenticate cell line and profile target expression. Strictly standardize assay protocols and reagents [1]. | | Off-Target Toxicity | Cytotoxicity counter-screen (e.g., hepatocytes) | Cytotoxicity at concentrations near therapeutic effect. | Lack of target selectivity; inhibits related enzymes/pathways. Metabolic activation to a toxic species. | Perform broad selectivity profiling (kinase panels, GPCR binding). Investigate metabolite profile (mass spectrometry). | | Poor Solubility/Bioavailability | In vitro ADME assays; in vivo PK study | Precipitates in assay buffer; low exposure in animal models. | Physicochemical properties not optimized for biological media. High metabolic clearance. | Test alternative formulation vehicles (e.g., DMSO, cyclodextrins). Conduct microsomal/hepatocyte stability assays [1]. | | Unreliable Biomarker Readout | Pharmacodynamic (PD) assay (e.g., ELISA, Western Blot) | High background; unable to detect expected modulation of downstream pathway. | Biomarker not validated for the specific cellular context. Antibody specificity or assay sensitivity issues. | Use a orthogonal method (e.g., MSD, PCR) to validate the biomarker. Optimize and re-validate the assay protocol with appropriate controls. |
This FAQ addresses common conceptual and practical questions that arise during the experimental phase for a new drug candidate like Apratatstat.
Q: Our compound shows promising target inhibition but inconsistent cellular efficacy. What could be the reason?
Q: We are observing high cytotoxicity in our primary cell screens. How should we proceed?
Q: What are the key considerations for transitioning from in vitro to in vivo experiments?
Q: How can we better design experiments to account for variability in complex biological systems?
The following diagram outlines a generalized logical workflow for characterizing a new drug's mechanism of action, which can be applied to Apratatstat. This workflow helps in systematically identifying where an experiment might be failing.
Diagram: Generalized Workflow for Characterizing a Drug's Mechanism of Action.
Here is a potential structure for your support center, with examples of how to present information effectively.
Q1: My dose-response data shows high variability, making the EC₅₀ unreliable. How can I improve the assay?
| Potential Cause | Investigation Method | Suggested Protocol Adjustment |
|---|---|---|
| Cell Seeding Density Inconsistency | Statistical analysis of control well variability (e.g., CV > 15%) | Implement automated cell counters and seed cells during their logarithmic growth phase [1]. |
| Compound Solubility/Precipitation | Visual inspection under a microscope for particulates. | Optimize solvent (e.g., DMSO concentration < 0.1%), use serial dilution in aqueous buffer immediately before dosing [1]. |
| Edge Effects in Microplates | Review plate map for systematic patterns in control wells. | Use edge-sealed plates or designate perimeter wells for buffer-only controls, not experimental data [1]. |
Q2: How should I handle and interpret outliers in my high-throughput screening (HTS) data for Apratastat?
Q3: What are the best practices for presenting my quantitative results to a scientific audience?
Adhering to these principles ensures your data visualizations are clear and accurate [2].
Do:
#EA4335 for this compound) against neutral grays (e.g., #5F6368) for comparisons. Always check contrast for accessibility [2].Don't:
Q4: How can I create a standardized workflow diagram for my experimental protocol?
Using Graphviz (DOT language) ensures that your experimental workflows are reproducible and clear. Below is a template for a general compound testing protocol. The colors and labels can be adjusted to fit your specific this compound experiments [3] [4].
The table below summarizes the key chemical and pharmacological characteristics of this compound from the available data [1]:
| Property | Description |
|---|---|
| Generic Name | This compound |
| Code Name | TMI-005 |
| Modality | Small Molecule |
| Status | Investigational (Clinical trials halted) |
| Chemical Formula | C₁₇H₂₂N₂O₆S₂ |
| Average Molecular Weight | 414.49 g/mol |
| Primary Mechanism of Action | Modulator/Inhibitor of ADAM17 (TACE), Collagenase 3 (MMP-13), and Interstitial Collagenase (MMP-1) [1]. |
| Investigated Condition | Rheumatoid Arthritis [1] |
Analytical sensitivity refers to the lowest amount of an analyte (like this compound) that can be reliably detected by an assay. The following table outlines common issues and potential solutions based on general bioanalytical principles.
| Problem | Potential Causes | Suggested Solutions & Considerations |
|---|---|---|
| High Background Noise/ Low Signal-to-Noise Ratio | Matrix interference from plasma/serum components; non-specific binding; impure reagents. | Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances [2]. Improve Chromatography: Adjust mobile phase pH, gradient, and column temperature for better peak separation [3]. |
| Low Signal Intensity | Inefficient ionization in the mass spectrometer; compound degradation. | Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages. Assess Sample Stability: Check for degradation in the autosampler and during storage; consider using stable isotope-labeled internal standards for correction [3]. |
| Poor Reproducibility (High Imprecision) | Inconsistent sample preparation; instrument drift. | Use Internal Standards: A stable isotope-labeled internal standard (e.g., ²H or ¹³C) corrects for preparation and ionization variances [3]. Regular Calibration: Perform frequent instrument calibration with fresh quality control samples. |
Q1: What is the most suitable method for quantifying this compound in biological samples? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small-molecule drugs like this compound in complex matrices such as plasma or serum [3]. Its high selectivity and low detection limits make it ideal for pharmacokinetic studies.
Q2: How can I optimize an LC-MS/MS method for this compound?
Q3: My method validation fails accuracy and precision parameters. What should I check? First, verify that your calibration curve is properly weighted (e.g., (1/x) or (1/x²)) to account for heteroscedasticity (where variance changes with concentration) [3]. Second, ensure your quality control (QC) samples are prepared in the same biological matrix as your study samples and cover the low, medium, and high concentration ranges. Re-prepare all stock and working solutions.
Since a specific protocol for this compound was not found, here is a generalized workflow you can adapt, based on validated methods for similar drugs [5] [3].
1. Sample Preparation
2. LC-MS/MS Instrumental Conditions (Example)
3. Method Validation Perform a full validation according to ICH M10 or FDA/EMA guidelines, including:
The following diagrams illustrate the general analytical workflow and the drug's primary mechanism of action based on the gathered information.
The table below summarizes the recommended storage conditions for this compound in its different forms [1] [2] [3].
| Form | Temperature | Stability | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years [1] | Keep container tightly sealed in a cool, well-ventilated area [3]. |
| Powder | 2-8°C (Refrigerator) | 2 years [1] | --- |
| Solution (DMSO) | -80°C | 6 months [1] | -20°C for 1 month [1]. Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Working Solution (e.g., in DMSO, PEG300, corn oil) | -20°C or -80°C | 1 month (at -20°C) [1] | The stability of working solutions in various formulations for in vivo studies should be confirmed prior to use [1]. |
When handling this compound powder or solutions, please observe the following safety measures [3]:
While detailed, step-by-step experimental protocols are proprietary, the search results highlight key research applications and findings that can guide your experimental design.
The following diagram illustrates the primary known mechanism of action for this compound, which informs its use in experiments.
Q1: What is the solubility of this compound? this compound is soluble in DMSO. A typical stock solution concentration is 20-25 mg/mL (approximately 48-60 mM), which can be diluted for experimental use [1] [2].
Q2: Why is my this compound solution precipitating? Precipitation can occur due to repeated freeze-thaw cycles or improper formulation. It is highly recommended to prepare small aliquots of stock solutions and avoid multiple freeze-thaw cycles [1]. For in vivo formulations, ensure co-solvents are added in the correct sequence (e.g., DMSO → PEG300 → Tween-80 → Saline) and that the solution is clear before proceeding to the next step [1].
Q3: Are there any specific disposal considerations? Yes. This compound is very toxic to aquatic life. Avoid release into the environment and dispose of contents and containers through an approved waste disposal plant in accordance with local regulations [3].
Many drug candidates fall into Class II or IV of the Biopharmaceutical Classification System (BCS), meaning they have low solubility in aqueous media [1] [2]. This is a primary cause of poor bioavailability and can halt development. The table below outlines the core problem and its direct consequences.
| Aspect | Key Challenge |
|---|---|
| Primary Issue | Low aqueous solubility of BCS Class II/IV drugs limits bioavailability [1] [2]. |
| Physicochemical Barriers | Poor dissolution rate in gastrointestinal (GI) fluids; instability in GI pH fluctuations [1]. |
| Biological Barriers | Efflux by P-glycoprotein (P-gp); pre-systemic metabolism by enzymes like CYP3A4; the mucosal barrier [1]. |
To overcome these challenges, researchers employ a range of physical, chemical, and advanced formulation techniques. The following table summarizes the most relevant strategies.
| Strategy | Key Principle | Potential Impact |
|---|---|---|
| Multicomponent Pharmaceutical Materials (MPMs) | Form new crystalline structures (salts, cocrystals) with a coformer to improve solubility and stability [2]. | Can dramatically increase solubility; one study reported a 50-fold improvement in drug-loading capacity [2]. |
| Lipid-Based Drug Delivery Systems | Incorporate drugs into lipid vehicles like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) [1]. | Enhances solubility and permeability; protects the drug from degradation [1]. |
| Polymeric Nanocarriers | Encapsulate drugs in polymeric nanoparticles or micelles [1]. | Improves drug stability, allows for controlled release, and can enhance permeability [1]. |
| Nanoapatite (nAp) as a Vehicle | Use biomimetic, non-stoichiometric apatite nanoparticles for drug adsorption and delivery [2]. | High surface area for drug loading; ion exchange capability; can be combined with MPMs for enhanced loading [2]. |
| P-gp Inhibitors | Co-administer inhibitors of the P-gp efflux pump [1]. | Increases intestinal permeability and bioavailability for P-gp substrate drugs [1]. |
Here are detailed methodologies for two promising approaches based on current research.
This method describes forming a molecular salt to enhance solubility, adapted from a study on metformin and dexketoprofen [2].
This protocol details how to adsorb a solubility-enhanced compound onto nanoapatite for delivery [2].
This decision map can help guide your experimental planning when facing solubility issues.
(A Decision Workflow for Addressing Drug Solubility and Permeability Issues)
Q1: My drug is a BCS Class IV compound (low solubility, low permeability). Where should I focus my efforts? For BCS Class IV drugs, a dual approach is necessary. You must simultaneously address solubility and permeability [1]. This often involves combining a formulation strategy like lipid-based systems or nanocarriers with a permeability enhancer, such as a P-gp inhibitor [1].
Q2: What are the most critical characterization steps after attempting a solubility enhancement technique? Always confirm the formation of a new phase using Powder X-Ray Diffraction (PXRD). Then, quantitatively measure the saturation solubility in relevant physiological buffers (e.g., pH 1.2 and 6.8). Finally, techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can help identify molecular interactions in the new formulation [2].
Q3: Why is nanoapatite (nAp) considered a good drug carrier compared to hydroxyapatite? Nanoapatite is non-stoichiometric and possesses a non-apatitic hydrated layer on its surface. This makes it more soluble and reactive than highly stable and insoluble hydroxyapatite, allowing for better ionic exchange and adsorption of organic molecules [2].
The table below summarizes key information about Apratastat from the DrugBank database [1].
| Attribute | Details |
|---|---|
| Generic Name | This compound [1] |
| DrugBank Accession Number | DB13020 [1] |
| Modality | Small Molecule [1] |
| Status | Investigational (Studied for Rheumatoid Arthritis) [1] |
| Chemical Formula | C17H22N2O6S2 [1] |
| Mechanism of Action | Modulator of ADAM17 (Disintegrin and metalloproteinase domain-containing protein 17); Inhibitor of Interstitial Collagenase [1] |
While not specific to this compound, the general phenomenon of metabolite interference is a critical consideration for accurate measurement. The table below defines the core concepts [2].
| Concept | Definition | Impact on Analysis |
|---|---|---|
| Metabolite Interference | A phenomenon where one metabolite (the interfering metabolite) produces a detectable signal in the MRM (Multiple Reaction Monitoring) channel and retention time of another metabolite (the anchor metabolite) [2]. | Leads to mis-annotation and inaccurate quantification of the anchor metabolite [2]. |
| Interfering Metabolite Pair (IntMP) | The pair of metabolites involved in an interference, consisting of the interfering metabolite and the anchor metabolite [2]. | -- |
| Transition Ratio | The intensity ratio of the interfering metabolite under the anchor metabolite's MRM setting compared to its own MRM setting. Represents the interference potential [2]. | A higher ratio indicates a greater potential for significant interference [2]. |
This interference arises from three primary sources [2]:
One study found that about 75% of metabolites in a standard library generated a measurable signal in at least one other metabolite's MRM channel, and approximately 10% of annotated metabolites in biological samples were mis-annotated or mis-quantified due to this issue [2].
Here is a generalized methodology, adapted from research on metabolite interference, that you can apply to your work with this compound [2].
Goal: To experimentally identify and validate interfering metabolite pairs (IntMPs) relevant to your analyte of interest.
Materials and Equipment:
xcms R package)Procedure:
mzML format) and process them to identify peaks and generate a peak table. For every possible pair of metabolites, check if the standard of a suspected interfering metabolite generates a peak in the MRM channel and retention time window of the anchor metabolite (e.g., this compound) [2].The following diagram illustrates the logical decision process for diagnosing and resolving metabolite interference based on the experimental protocol.
What is the most critical step to avoid metabolite interference? A thorough investigation using metabolite standards is essential. Relying solely on database annotations for MRM transitions is insufficient, as studies show a high percentage of metabolites can interfere with each other [2].
Can improving my chromatography method resolve interference? Yes, different chromatography techniques can resolve 65-85% of interfering signals observed in standard mixtures. Optimizing the LC method to increase the retention time difference between an anchor and interfering metabolite is a primary strategy [2].
How does metabolite interference differ from general ion suppression? Metabolite interference is a specific, structured form of inaccuracy where one metabolite masquerades as another in a specific MRM channel. In contrast, ion suppression is a broader, non-selective reduction in signal intensity for all analytes due to the sample matrix [2] [3].
Are there best practices for sample preparation to minimize errors? Yes. Use a cold, acidic acetonitrile:methanol:water solution for rapid quenching to prevent metabolite interconversion by enzymes. Avoid lengthy washing steps with PBS, which can cause metabolite leakage or cold shock. Neutralize acidic extracts after quenching to prevent analyte degradation [3].
Apratastat is known in research as a dual inhibitor of ADAM17 and Matrix Metalloproteinases (MMPs) [1]. It does not act as an analyte in immunoassays, but as a compound that inhibits enzyme activity. The provided research focuses on its therapeutic effect and does not report cross-reactivity data typical for immunoassay antibodies.
Key details from the literature include:
The methodology below, derived from a published study on this compound, can serve as a reference for your own experimental designs [1].
| Aspect | Detail |
|---|---|
| Study Objective | Evaluate efficacy of ADAM17/MMP inhibition in a mouse model of COVID-19-related lung injury. |
| Animal Model | 8-12 week old C57BL/6 male mice. |
| Disease Model | Lung injury induced via intratracheal instillation of poly(I:C) and the RBD of the SARS-CoV-2 spike protein. |
| Treatment | Administration of this compound (or inhibitor TMI-1). Routes: intraperitoneal or intranasal. |
| Key Assessments | Histologic analysis (edema, fibrosis, vascular congestion), leukocyte infiltration measurement, pro-inflammatory cytokine level analysis, endothelial adhesion molecule (ICAM-1, VCAM-1) level analysis. |
The diagram below illustrates the signaling pathway of ADAM17 and where this compound acts as an inhibitor, based on the research findings [1] [2].
Based on general principles of assay interference and the specific mechanism of this compound, here are some potential issues and solutions:
Q1: Could this compound interfere with my cytokine detection ELISA?
Q2: How should I handle apratateat in cell-based assays?
Q3: What are the key controls for experiments with this compound?
Since direct data is unavailable, you can take these steps to determine if this compound interferes with your specific assays:
For any drug, including Apratastat, understanding Plasma Protein Binding (PPB) is crucial because the unbound fraction (fu) of a drug is primarily responsible for its pharmacologic activity, a principle known as the "free drug hypothesis" [1].
| Aspect | Impact of High Plasma Protein Binding |
|---|---|
| Free Drug Concentration | Decreases the concentration of active, unbound drug. |
| Volume of Distribution | Can be restricted, as the drug is retained in the plasma. |
| Clearance | Hepatic clearance can be reduced for efficiently extracted drugs. |
| Drug-Drug Interactions | Risk increases when a co-administered drug displaces another from binding sites. |
| Tissue Uptake | May be limited, affecting the drug's ability to reach its site of action [2]. |
Here are detailed methodologies for two common techniques used to determine the unbound fraction of a drug in plasma. You can apply these to study this compound.
This method is often considered a standard approach for PPB determination [1].
This solid-phase microextraction technique offers a faster, high-throughput alternative [1].
The following diagram illustrates the key steps in the BioSPME workflow.
BioSPME Workflow for Protein Binding
The table below compares the key features of the RED and BioSPME methods to help you select the appropriate protocol.
| Feature | Rapid Equilibrium Dialysis (RED) | BioSPME 96-Pin Device |
|---|---|---|
| Principle | Membrane-based separation of free drug | Selective solid-phase microextraction of free drug |
| Workflow Duration | ~6 hours [1] | < 2 hours [1] |
| Throughput | Lower | Higher (96-well format, amenable to automation) |
| Sample Cleanliness | May require protein precipitation, leading to dirtier samples [1] | High (proteins are excluded, cleaner extracts) [1] |
| Automation | Less amenable | Fully compatible with robotic liquid handling systems [1] |
Q1: Why is my measured unbound fraction (fu) for this compound inconsistent between experiments?
Q2: What are the major plasma proteins that this compound might bind to?
Q3: The recovery of my drug using ultrafiltration is low. How can I improve it?
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Recovery | Non-specific binding to devices/containers [2]. | Pretreat membranes with detergent; use low-binding or glass-coated plates [2] [1]. |
| High Variability in fu | Non-optimized or inconsistent assay conditions [2]. | Standardize incubation time, temperature, and shaking; ensure high recovery (>70%); run sufficient replicates (n≥3) [2]. |
| fu Value is Saturation | Drug concentration is too high, saturating protein binding sites [2]. | Test a range of concentrations to find the linear range; use therapeutically relevant doses [2]. |
| Technique Incompatibility | The drug's physicochemical properties (size, charge) are unsuitable for the chosen method. | Consider the drug's properties. For larger or charged molecules like ASOs, ultrafiltration may be better than dialysis [2]. |
I hope this technical guide provides a solid foundation for your investigations into this compound. Should you obtain specific binding data, these protocols and troubleshooting tips will be essential for its accurate interpretation.
The table below summarizes key TACE inhibitors based on the information available from the search results.
| Inhibitor Name | Type / Class | Key Characteristics & Mechanism | Reported Developmental Status |
|---|---|---|---|
| Apratastat (TMI-1) | Small Molecule Hydroxamate [1] | Potent and selective inhibitor; targets the conserved catalytic zinc ion [1]. | Previously studied for rheumatoid arthritis; development halted (lack of efficacy, poor PK, and/or toxicity) [1]. |
| DPC333 | Small Molecule Hydroxamate [1] | Potent and selective inhibitor; also targets the catalytic site [1]. | Development discontinued for similar reasons as this compound [1]. |
| Compound 26a | Small Molecule β-Sulfonamide Hydroxamate [1] | Identified as a back-up candidate; potent in a cellular assay (inhibition of TNFα in human PBMCs); improved solubility profile [1]. | Developed for topical treatment of psoriasis; robust in vivo activity in an oxazolone-induced inflammation model [1]. |
| MEDI3622 | Monoclonal Antibody [2] | Highly specific; binds to a unique surface loop (sIVa-sIVb β-hairpin) on the TACE M-domain, not the catalytic cleft, avoiding selectivity challenges [2]. | Preclinical stage; shown to induce tumor regression in EGFR-dependent tumor models [2]. |
| Vorinostat | Small Molecule Hydroxamate (FDA-approved HDAC inhibitor) [3] [4] | Identified as a novel TACE inhibitor via a deep learning model; molecular docking and biological evaluation confirmed inhibitory activity [3] [4]. | Repurposing candidate; potential for inflammatory diseases like rheumatoid arthritis [3] [4]. |
1. Enzymatic Activity Assays
2. Cellular Activity Assays
3. Binding Interaction Studies
The following diagram illustrates the structure of TACE and the different mechanisms by which small-molecule and antibody inhibitors work.
From the available information, several critical factors differentiate TACE inhibitors and have dictated their developmental success or failure.
Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix. Their dysregulation is implicated in a wide range of diseases, from cancer and rheumatoid arthritis to dental disorders [1] [2] [3]. Inhibiting specific MMPs is a significant area of therapeutic research.
While data on Apratastat is absent from the search results, other MMP inhibitors are actively being studied. The table below summarizes experimental data for several inhibitors based on a dental study, which serves as an example of how MMP inhibitor efficacy is evaluated.
Table: Experimental Comparison of Selected MMP Inhibitors on Shear Bond Strength Data sourced from an in vitro study on dentin bonding [2]
| Inhibitor | Concentration | Mean Shear Bond Strength (MPa) - Without Thermocycling | Mean Shear Bond Strength (MPa) - With Thermocycling (1000 cycles) |
|---|---|---|---|
| Control (No inhibitor) | N/A | 10.97 | 5.84 |
| Chlorhexidine (CHX) | 2% | 10.25 | 9.19 |
| Tetracycline | 2% | 10.86 | 9.19 |
| EDTA | 17% | 5.32 | 3.92 |
Key Experimental Insight: The study concluded that 2% Chlorhexidine (CHX) was the most effective MMP inhibitor for maintaining bond durability under stress (thermocycling), while 17% EDTA showed the lowest shear bond strength in both conditions [2].
The data in the table above was generated using a standardized experimental methodology. Here is a summary of the key protocols from the study:
Beyond classical MMPs, the metalloproteinase ADAM17 (A Disintegrin And Metalloproteinase 17) is a prominent therapeutic target. It sheds cell surface proteins like TNF-α and is implicated in inflammatory diseases and cancer [4] [5]. Although this compound is not mentioned, the research into inhibiting ADAM17 shares conceptual ground with MMP inhibition.
The diagram below illustrates the activation and primary functions of ADAM17, highlighting its relevance as a target.
The table below summarizes the key characteristics of apratastat based on available data. A direct comparison with other approved drugs is not possible as its development was terminated.
| Attribute | Details on this compound |
|---|---|
| Development Status | Development terminated (Phase II); lack of efficacy in rheumatoid arthritis (RA) [1]. |
| Mechanism of Action | Oral, potent, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [4]. |
| Primary Indication (Investigated) | Rheumatoid Arthritis [1]. |
| Key Experimental Findings | Potently inhibited TNF-α release in vitro, ex vivo, and in vivo [2] [4]. |
| Reported IC₅₀ Values | • In vitro: 144 ng/mL • Ex vivo: 81.7 ng/mL • In vivo (human): 126 ng/mL [2]. | | Reason for Trial Termination | Lack of clinical efficacy in Phase II trial, despite adequate target (TNF-α) inhibition [2] [1]. |
The key findings on this compound's pharmacodynamic effects were characterized using standardized experimental models.
This compound was designed to target ADAM17, a sheddase that cleaves membrane-bound precursors into active signaling molecules.
Figure 1: ADAM17 Signaling Pathway and this compound's Mechanism of Action. ADAM17 releases active soluble TNF-α and many other critical proteins. This compound inhibits this enzyme.
The core challenge that likely contributed to this compound's failure is the multifunctionality of ADAM17. Beyond TNF-α, it is responsible for the "ectodomain shedding" of over 80 other transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR), the IL-6 receptor, and various adhesion molecules [5] [6]. These substrates are crucial for fundamental physiological processes such as epithelial development, wound healing, and immune regulation [5]. Inhibiting such a broad-spectrum enzyme with a non-selective inhibitor like this compound was likely disruptive to these essential pathways, leading to side effects that outweighed the benefits or a failure to translate biochemical inhibition into clinical improvement [2] [5].
The case of this compound highlights a critical lesson in drug development: effective target inhibition does not guarantee clinical efficacy. The disconnect between this compound's successful suppression of TNF-α and its lack of effect in RA patients suggests that blocking a single cytokine via TACE inhibition may not be sufficient to control the complex pathophysiology of the disease, which involves multiple redundant inflammatory pathways [2].
Future strategies are focusing on more selective inhibition to avoid the pitfalls of first-generation inhibitors. Promising approaches include:
The table below summarizes the core information available on this compound:
| Attribute | Description |
|---|---|
| Drug Name | This compound (development code TMI-005) [1] [2] |
| Drug Class | Dual TNF-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloprotease (MMP) inhibitor [1] [2] |
| Developed By | Wyeth Research [1] |
| Development Status | Terminated (Development was halted in Phase II clinical trials) [1] |
| Primary Tested Indication | Rheumatoid Arthritis (RA) [1] |
| Reason for Termination | Lack of efficacy in a Phase II trial [1] |
The search results do not contain detailed protocols for this compound's validation in diverse disease models. Its development appears to have been primarily focused on rheumatoid arthritis. The broader scientific context explains the challenges faced by this class of drugs:
The following diagram illustrates the role of ADAM17, this compound's primary target, in cellular signaling, which explains its therapeutic relevance.
The case of this compound is a historical example in the challenging pursuit of metalloproteinase inhibitors. Its termination highlights the importance of target specificity in drug development. Current research, as reflected in the recent scientific literature, is exploring next-generation approaches to target ADAM17, such as highly specific monoclonal antibodies, to overcome these limitations [3] [2].
The table below summarizes the core information available for this compound from the search results.
| Feature | Description |
|---|---|
| Drug Name | This compound [1] |
| Drug Class | Orally active, dual inhibitor of TACE (TNF-α Converting Enzyme, also known as ADAM17) and Matrix Metalloproteinases (MMPs) [1] |
| Primary Indication Studied | Rheumatoid Arthritis (RA) [1] |
| Key Biomarker/Mechanism | Inhibition of TNF-α (Tumor Necrosis Factor-alpha) release [1] |
| Reported Efficacy | Not efficacious in Rheumatoid Arthritis clinical trials, despite adequate target engagement [1] |
The search results provide some quantitative data from the pharmacodynamic studies of this compound. The key experiments measured the concentration of the drug required to inhibit 50% of TNF-α release (IC₅₀) across different study models [1].
Methodology Summary: The relationship between this compound plasma concentration and the inhibition of TNF-α release was characterized using a mechanism-based pharmacodynamic population model. Data was pooled from three clinical studies in healthy subjects where this compound was administered as single or multiple oral doses (twice daily). The inhibitory effect was investigated through in vitro, ex vivo, and in vivo (endotoxin-challenged) studies [1].
Quantitative Results: The following table summarizes the IC₅₀ values obtained from the different experimental settings:
| Experimental Setting | Population Mean IC₅₀ (ng/mL) |
|---|---|
| In vitro | 144 [1] |
| Ex vivo | 81.7 [1] |
| In vivo (Endotoxin-challenged) | 126 [1] |
To understand this compound's target and why its biomarker effect did not lead to clinical efficacy, it is helpful to visualize its role in the inflammatory signaling pathway. The following diagram illustrates this process.
As the diagram shows, this compound inhibits ADAM17 (TACE), which is responsible for converting inactive membrane-bound Pro-TNF-α into its active, soluble form that drives inflammation [1] [2]. The search results specifically note that while this compound potently inhibited TNF-α release and achieved adequate plasma concentrations in clinical studies, it was not efficacious in treating Rheumatoid Arthritis [1]. This indicates a documented disconnect between the successful inhibition of this specific biomarker (TNF-α) and the overall clinical response in RA.
The available data suggests that targeting a single inflammatory pathway biomarker like TNF-α release may not be sufficient to control the complex disease process of RA, which involves multiple cytokines, immune cells, and pathways [3] [4].
To build a more complete comparison guide, you would need to find information on other direct TACE or MMP inhibitors that were developed as alternatives. I would recommend:
The table below consolidates the key information gathered on Apratastat:
| Aspect | Details |
|---|---|
| Drug Name | This compound (development code: TMI-005) [1] |
| Target | A Disintegrin And Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE) [2] [1] |
| Proposed Mechanism | Dual inhibitor of TNF-α and IL-6 signaling pathways. It works by blocking ADAM17, a sheddase responsible for releasing soluble forms of key inflammatory mediators like TNF-α and the IL-6 Receptor (IL-6R) from the cell membrane [1]. |
| Intended Therapeutic Role | An oral, small-molecule inhibitor investigated for the treatment of rheumatoid arthritis (RA) [1]. |
| Reported Clinical Outcome | Clinical development was halted due to a lack of sufficient efficacy and the emergence of musculoskeletal adverse events in clinical trials [1]. |
While detailed clinical protocols are not available, the following points outline the biological rationale and potential experimental approaches for a drug like this compound, based on the role of its target, ADAM17.
The diagram below illustrates these key pathways targeted by ADAM17 inhibition.
The clinical failure of this compound, despite its sound mechanistic basis, highlights a common challenge in drug development. The lack of efficacy could be due to several factors, including inadequate target inhibition in vivo, redundancy in inflammatory pathways (where other proteases compensate for ADAM17 inhibition), or the musculoskeletal side effects outweighing the therapeutic benefit [1].
To conduct a deeper analysis, I suggest you:
The table below summarizes the key information found in the search results. Please note that data on receptor occupancy and direct comparisons with other drugs are not available in the sources I consulted.
| Aspect | Available Data on this compound |
|---|---|
| Mechanism of Action | Orally active, potent, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1]. |
| Pharmacodynamic (PD) Data | Population mean IC50 for TNF-α release inhibition: 144 ng/mL (in vitro), 81.7 ng/mL (ex vivo), and 126 ng/mL (in vivo) in an endotoxin-challenged study [1]. |
| Clinical Outcome | Despite adequate exposure to inhibit TNF-α release, this compound was not efficacious in rheumatoid arthritis (RA) clinical trials [1]. |
| Receptor Occupancy & Comparative Data | Information not available in the search results. |
While specific protocols for this compound are not available, the search results describe established flow cytometry-based methods for measuring receptor occupancy (RO) that are relevant to your work [2] [3] [4].
The diagram below illustrates a common experimental workflow using competitive and non-competitive antibodies.
Assay Types: Two primary strategies are used [4]:
Key Challenges: RO assays require careful optimization. Factors like the choice of sample matrix (e.g., fresh vs. cryopreserved PBMCs), receptor internalization rates, and the specificity of antibodies can significantly impact results and lead to discrepancies between studies [2] [4].
Apratastat is characterized as an orally active, non-selective, and reversible inhibitor that targets both TACE (TNF-α Converting Enzyme, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). Its primary mechanism of action is to inhibit the release of TNF-α [1] [2]. The table below summarizes key experimental findings from the available literature:
| Study Type / Model | Dosage & Administration | Key Findings / Outcomes |
|---|---|---|
| In Vitro (HUVEC cells) [2] | 10 μM, incubated for 24 hours | Inhibited ADAM17 at protein level; reduced MCAM release. |
| In Vitro (Lung tissue) [2] | 10 μM, incubated for 24 hours | Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6. |
| In Vivo (Mouse inflammation model) [2] | 10 mg/kg, intraperitoneal injection (twice) | Reduced neutrophil/macrophage numbers in lung tissue; improved lung morphology. |
| In Vivo (MC38 mouse cancer model) [2] | 10 mg/kg, oral gavage, once daily for 14 days | Inhibited tumor growth; exhibited anti-tumor and anti-angiogenic activity. |
| Clinical Trial (Rheumatoid Arthritis) [1] | Phase II Trial | Development terminated due to lack of efficacy. |
For researchers looking to replicate or understand the basis of the above findings, here are the methodologies associated with the key experiments:
The search results confirm that a lack of efficacy was the reason for the failure of this compound's Phase II clinical trial [1]. While direct comparative data on species differences for this compound is absent, scientific literature provides strong clues for why this translation from animal models to humans often fails for this class of drugs.
The case of this compound highlights the critical importance of species-specific pathways and selectivity in drug development. For your comparison guide, it is essential to note that while this compound showed activity in pre-clinical mouse models, this did not translate to human efficacy. Future strategies for targeting ADAM17 are focusing on achieving greater selectivity, for example by developing inhibitors that target regulatory domains unique to ADAM17 or by exploiting its specific interaction with iRhoms [3].
This compound was evaluated through a series of assays to confirm its activity. The table below summarizes the quantitative data from these studies.
| Assay Type | Experimental System | Key Metric (IC₅₀) | Result Interpretation |
|---|---|---|---|
| In Vitro [1] | Cell-based system | 144 ng/mL | Potent inhibition of TNF-α release in a controlled lab setting. |
| Ex Vivo [1] | Human blood samples | 81.7 ng/mL | Confirmed activity in a more complex, human-derived biological environment. |
| In Vivo [1] | Endotoxin-challenged healthy human subjects | 126 ng/mL | Demonstrated biological activity in a clinical setting, validating earlier assays. |
The cross-validation of this compound involved the following key methodologies [1]:
This compound was developed as an orally active, dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs) [1] [2]. This mechanism was intended to treat inflammation in Rheumatoid Arthritis (RA) by simultaneously inhibiting two key processes: the release of TNF-α (a major inflammatory cytokine) and the action of MMPs (enzymes involved in tissue destruction) [3] [2].
Despite the consistent cross-validation data showing potent TNF-α inhibition across all assay types, this compound lacked efficacy in a Phase II clinical trial and its development was terminated [2]. The research notes an inconsistency between the demonstrated TNF-α inhibition and the clinical response in RA patients, the reasons for which required further investigation [1].
The following diagram illustrates the intended therapeutic mechanism of this compound and the point of clinical failure.
The case of this compound highlights a critical consideration in drug development:
The table below summarizes key experimental findings that demonstrate Apratastat's inhibitory effects on its primary targets, ADAM17 (also known as TACE) and Matrix Metalloproteinases (MMPs).
| Assay/Model | Target/Pathway | Key Findings | Citation |
|---|---|---|---|
| In vitro enzyme inhibition | TACE (ADAM17), MMPs | Characterized as an orally active, non-selective, reversible dual TACE/MMPs inhibitor. Inhibits TNF-α release. | [1] |
| Cell-based assay (HUVEC) | ADAM17 activity & MCAM shedding | 10 μM treatment for 24 hours reduced ADAM17 activity and inhibited the release of soluble MCAM. | [2] [1] |
| In vivo tumor model (MC38 cells) | Tumor growth & angiogenesis | 10 mg/kg, oral gavage, daily for 14 days: significantly inhibited tumor growth and reduced tumor angiogenesis/lymphangiogenesis. | [2] [1] |
| In vivo inflammation model | TNF-α & IL-6 expression | 10 mg/kg, intraperitoneal: significantly reduced mRNA levels of TNF-α and IL-6 in lung tissue. | [1] |
For researchers looking to replicate or understand the methodology, here are the details of the key experiments cited.
Cell-Based Assay for ADAM17 Activity and MCAM Shedding
In Vivo Anti-Tumor Efficacy Protocol
The following diagram illustrates the key signaling pathway that this compound modulates, based on research in colorectal cancer models. This pathway was pieced together from the search results, which show that this compound inhibits ADAM17, which in turn blocks the shedding of MCAM, a process regulated by the NOX1/ADAM17 complex [2].
It's important to note the constraints of the existing information for a full "Comparison Guide":
To build a more complete specificity profile, you may need to consult additional resources:
The table below outlines the core information available on this compound:
| Aspect | Details |
|---|---|
| Known Target | ADAM17 (Tumor Necrosis Factor-alpha Converting Enzyme, or TACE) [1] [2]. |
| Therapeutic Context | Has been evaluated in Phase 2 clinical trials for Rheumatoid Arthritis [1]. |
| Evidence of Activity | Potently blocks endogenous TNFα shedding from human macrophages, a primary function of ADAM17 [1]. |
| Inferred Selectivity Insight | Search results lack direct comparative data on ADAM10, MMPs, or other metalloproteinases. Its classification as a "metalloprotease-targeting inhibitor" suggests potential for cross-reactivity [1]. |
The most concrete experimental data comes from a study on SARS-CoV-2 infection, which illustrates the workflow for assessing this compound's functional activity.
This workflow can be visualized in the following diagram:
Diagram 1: Experimental workflow for assessing this compound activity in viral infection and substrate shedding models.
This compound (TMI-005) is an orally active, dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1]. Its primary mechanism involves inhibiting the release of TNF-α, a key driver of inflammation [1].
A phase II clinical trial for rheumatoid arthritis (RA) was initiated by January 2005. However, by October 2006, Wyeth Research terminated the development of this compound due to a lack of efficacy in that trial [2]. No subsequent clinical trials or combination therapy studies have been conducted since.
While clinical development halted, this compound remains a tool in basic research. The table below summarizes its recent research applications, which are primarily in vitro and in vivo models rather than human combination therapy studies.
| Application Area | Experimental Model | Key Findings | Relevant Combination |
|---|---|---|---|
| SARS-CoV-2 / COVID-19 [3] | In vitro (human A549-ACE2 lung cells) | Inhibited infection by SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron); acted via ADAM17 inhibition to block viral cell entry. | Studied alongside other metalloprotease inhibitors (e.g., DPC-333); not a therapeutic combination. |
| Lung Inflammation [1] | In vivo (mouse model) | 10 mg/kg dose alleviated lung inflammation induced by viral mimics; reduced neutrophil/macrophage numbers. | Not a drug combination. |
| Non-Small Cell Lung Cancer (NSCLC) [1] | In vitro | Shown potential to overcome radiotherapy-resistance. | Potential with radiotherapy, but no explicit combination data. |
| Colorectal Cancer [1] | In vivo (mouse xenograft model) | 10 mg/kg oral dose inhibited tumor growth and reduced angiogenesis. | Not a drug combination. |
The case of this compound and ongoing research on its target, ADAM17, offer valuable insights for researchers designing new therapeutic strategies.
For research use, one cited study provides a detailed methodology for evaluating this compound's activity against SARS-CoV-2 [3]. The workflow is summarized in the diagram below.
Key Experimental Details [3]:
| Aspect | Description |
|---|---|
| General Description | Orally active, non-selective, reversible dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. |
| Primary Mechanism | Inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) via ADAM17 inhibition [1]. |
| Key Experimental Data (In Vitro) | - IC₅₀ (in vitro TNF-α release): 144 ng/mL [2]
The difficulty in developing successful drugs like this compound stems from fundamental biological and chemical challenges associated with the ADAM17 protein itself.
Current research is moving away from non-selective, zinc-binding inhibitors toward more innovative strategies. The following diagram illustrates the main modern approaches being explored to achieve selective ADAM17 inhibition.
Recent research, such as a 2024 drug repurposing study, identified Raltegravir (an HIV integrase inhibitor) as a potential non-zinc-binding inhibitor of ADAM17. It showed favorable binding to the active site and pharmacokinetic properties in silico, representing the modern search for selective compounds [5].
To objectively compare ADAM17 inhibitors, researchers typically employ a suite of standardized experiments. The workflow below outlines the key protocols used from initial discovery to pre-clinical validation.
This compound is an orally active, small molecule investigated for rheumatoid arthritis. It acts as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2] [3].
The table below summarizes key experimental data on its potency:
| Assay Type | Target / Effect | Reported Value (IC₅₀) | Citation |
|---|---|---|---|
| In vitro | TNF-α release inhibition | 144 ng/mL (≈ 347 nM) | [4] [2] |
| Ex vivo | TNF-α release inhibition | 81.7 ng/mL (≈ 197 nM) | [4] [2] |
| In vivo (human) | TNF-α release inhibition | 126 ng/mL (≈ 304 nM) | [4] |
| Not Specified | MMP-13 (Collagenase 3) | Listed as a modulator | [1] |
| Not Specified | MMP-1 (Interstitial Collagenase) | Listed as an inhibitor | [1] |
The primary potency data for this compound comes from clinical studies that used standardized methods to measure TNF-α inhibition:
The following diagram illustrates the key signaling pathway that this compound targets, which explains its intended therapeutic role in inflammatory diseases like rheumatoid arthritis.
While direct comparisons are limited, the literature provides important context about the challenges in this drug class, which can inform your assessment: